Cudc-101
Beschreibung
HDAC/EGFR/HER2 Inhibitor this compound is a multi-targeted, small-molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor tyrosine kinase (EGFR/ErbB1), and human epidermal growth factor receptor 2 tyrosine kinase (HER2/neu or ErbB2) with potential antineoplastic activity. HDAC/EGFR/HER2 inhibitor this compound inhibits the activity of these three enzymes but the exact mechanism of action is presently unknown. This agent may help overcome resistance to inhibition of EGFR and Her2 through a simultaneous, synergistic inhibition of EGFR, Her2, and HDAC.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 7 investigational indications.
Eigenschaften
IUPAC Name |
7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIVFNIUGLLCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143784 | |
| Record name | CUDC-101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012054-59-9 | |
| Record name | CUDC-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012054599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CUDC-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CUDC-101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUDC-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Y9MP123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CUDC-101: A Multi-Targeted Inhibitor of Key Oncogenic Pathways
A Technical Overview for Researchers and Drug Development Professionals
CUDC-101 is a potent, small-molecule inhibitor engineered to simultaneously target multiple key oncogenic pathways, offering a promising strategy to overcome the complexities of cancer cell signaling and drug resistance. This document provides a detailed examination of the molecular targets of this compound, presenting quantitative data, experimental methodologies, and visual representations of the affected signaling cascades.
Core Molecular Targets
This compound is designed as a multi-targeted agent that concurrently inhibits the enzymatic activity of Histone Deacetylases (HDACs), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] This triple-action mechanism allows for a broader and potentially more synergistic anti-cancer effect compared to single-target agents.[1][4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary molecular targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| HDAC | 4.4[5][6] |
| EGFR | 2.4[5][6] |
| HER2 | 15.7[5][6] |
This compound demonstrates potent inhibition of both class I and class II HDACs.[5] While its primary targets are HDAC, EGFR, and HER2, it exhibits significantly weaker activity against a panel of other protein kinases, highlighting its specificity.[5]
Signaling Pathways and Downstream Effects
The simultaneous inhibition of HDACs, EGFR, and HER2 by this compound leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.
EGFR/HER2 Signaling Cascade
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. This compound's inhibition of these receptors disrupts these pathways.
By blocking the kinase activity of EGFR and HER2, this compound prevents their phosphorylation and subsequent activation of downstream signaling molecules, including those in the PI3K/AKT/mTOR and ERK pathways.[3] This disruption ultimately leads to decreased cell proliferation and survival.
HDAC Inhibition and its Consequences
HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. This compound's inhibition of HDACs results in the hyperacetylation of both histone and non-histone proteins.
This increased acetylation, particularly of histones H3 and H4, leads to a more relaxed chromatin structure, facilitating the transcription of tumor suppressor genes.[5] Furthermore, the acetylation of non-histone proteins like p53 and α-tubulin can induce apoptosis and disrupt microtubule function, respectively.[5]
Synergistic Effects and Overcoming Resistance
A key advantage of this compound's multi-targeted approach is its ability to overcome resistance mechanisms that often plague single-agent therapies. For instance, the inhibition of HDACs can prevent the compensatory upregulation of other receptor tyrosine kinases, such as HER3 and MET, which is a known mechanism of resistance to EGFR and HER2 inhibitors.[1] this compound has been shown to suppress HER3 expression and Met amplification.[5]
Experimental Protocols
The determination of this compound's molecular targets and its inhibitory activity involved specific and validated experimental methodologies.
HDAC Inhibition Assay
The assessment of HDAC inhibitory activity was conducted using a colorimetric assay system.
Methodology:
-
HeLa cell nuclear extracts were utilized as the source of HDAC enzymes.[5]
-
A colorimetric artificial substrate was added to the reaction mixture.[5]
-
Different concentrations of this compound were introduced to the HeLa cell nuclear extracts in the presence of the substrate.[5]
-
The activity of Class I and II HDACs was assessed by measuring the colorimetric output, allowing for the determination of the IC50 value.[5]
EGFR and HER2 Kinase Activity Assays
The inhibitory effects of this compound on EGFR and HER2 kinase activity were quantified using specialized assay kits.
Methodology:
-
HTScan® EGF Receptor and HER2 Kinase Assay Kits (Cell Signaling Technology) were employed for the analysis.[4]
-
These kits typically utilize a solid-phase ELISA (enzyme-linked immunosorbent assay) format where a substrate is coated on a microplate.
-
The respective kinase (EGFR or HER2) is incubated with ATP and the test compound (this compound) in the wells.
-
The extent of substrate phosphorylation is then detected using a phospho-specific antibody and a colorimetric or chemiluminescent secondary antibody.
-
The signal intensity is inversely proportional to the inhibitory activity of this compound, from which the IC50 values were calculated.
In-Cellular Target Engagement and Downstream Effects
Western blot analysis was a key technique used to confirm the effects of this compound on its targets and downstream signaling pathways within cancer cell lines.
Methodology:
-
Cancer cell lines were treated with varying concentrations of this compound for specified durations.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membranes were probed with primary antibodies specific for total and phosphorylated forms of EGFR, HER2, AKT, and ERK, as well as for acetylated histones (H3 and H4), p53, and α-tubulin.
-
Following incubation with appropriate secondary antibodies, the protein bands were visualized and quantified to assess changes in protein levels and phosphorylation status.
Conclusion
This compound's unique ability to simultaneously inhibit HDAC, EGFR, and HER2 represents a significant advancement in the development of targeted cancer therapies. This multi-pronged approach not only disrupts critical oncogenic signaling pathways but also holds the potential to overcome the challenge of acquired drug resistance. The detailed understanding of its molecular targets and mechanisms of action, as outlined in this document, provides a solid foundation for its continued investigation and clinical development.
References
- 1. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
CUDC-101: A Multi-Targeted Inhibitor of HDAC, EGFR, and HER2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₆N₄O₄ | [4] |
| Molecular Weight | 434.5 g/mol | [2] |
| CAS Number | 1012054-59-9 | [4] |
| Appearance | Solid | [6] |
| Solubility | DMSO: >10 mM, DMF: 10 mg/ml, DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | [4][7] |
| SMILES | COC1=CC2=C(C(NC3=CC=CC(C#C)=C3)=NC=N2)C=C1OCCCCCCC(NO)=O | [4] |
| InChI | InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27) | [4] |
Mechanism of Action and Signaling Pathways
CUDC-101 exerts its anti-cancer effects through the simultaneous inhibition of Class I and II HDACs, EGFR, and HER2.[8][9] This dual-action mechanism synergistically disrupts key cancer signaling pathways.
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of its primary targets at nanomolar concentrations.
| Target | IC₅₀ (nM) | Source |
| HDAC (HeLa Nuclear Extract) | 4.4 | [5][6] |
| HDAC1 | 4.5 | [4] |
| HDAC2 | 12.6 | [4] |
| HDAC4 | 13.2 | [4] |
| HDAC5 | 11.4 | [4] |
| EGFR | 2.4 | [5][6][9] |
| HER2 | 15.7 - 16.4 | [5][6][9] |
Off-Target Kinase Activity
This compound is selective for EGFR and HER2, showing significantly weaker activity against other protein kinases.
| Kinase | IC₅₀ (µM) | Source |
| KDR/VEGFR2 | 0.85 | [9] |
| Lyn | 0.84 | [9] |
| Lck | 5.91 | [9] |
| Abl-1 | 2.89 | [9] |
| FGFR-2 | 3.43 | [9] |
| Flt-3 | 1.5 | [9] |
| Ret | 3.2 | [9] |
Anti-proliferative Activity in Cancer Cell Lines
This compound exhibits broad anti-proliferative activity across various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| Various | Broad Range | 0.04 - 0.80 | |
| MDA-MB-468 | Breast | Synergistic activity observed | [3] |
| H1975 (T790M mutant) | Lung | Active | [3] |
| Anaplastic Thyroid Cancer Lines | Thyroid | Potent activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.
HDAC Inhibition Assay
This assay quantifies the ability of this compound to inhibit HDAC enzyme activity.
-
Enzyme Source: Use HeLa cell nuclear extracts as a source of Class I and II HDACs.
-
Assay Kit: Employ a commercial kit such as the Biomol Color de Lys system.
-
Procedure: a. Add varying concentrations of this compound to wells containing HeLa nuclear extract. b. Introduce a colorimetric artificial substrate to each well. c. Incubate to allow for the enzymatic reaction. d. Add the developer solution to stop the reaction and generate a colorimetric signal. e. Measurement: Read the absorbance at 405 nm using a microplate reader. The signal intensity is inversely proportional to HDAC activity.[9]
EGFR/HER2 Kinase Inhibition Assay
This protocol measures the inhibition of EGFR and HER2 kinase phosphorylation.
-
Procedure: a. Incubate the respective recombinant kinase (e.g., GST-EGFR fusion protein) with a synthetic biotinylated peptide substrate. b. Add varying concentrations of this compound in the presence of ATP (e.g., 400 µM) to initiate the kinase reaction. c. Capture the phosphorylated substrate on streptavidin-coated 96-well plates. d. Detection: Use an anti-phospho-tyrosine primary antibody followed by a europium-labeled secondary antibody to detect the level of substrate phosphorylation. e. Add an enhancement solution. f. Measurement: Measure the time-resolved fluorescence at 615 nm with a suitable microplate reader.[9]
Cell Viability / Proliferation Assay (MTT-based)
This colorimetric assay assesses the impact of this compound on cell viability.
-
Cell Plating: Seed cancer cells in 96-well flat-bottomed plates at a density of 3,000-10,000 cells per well and allow them to attach.
-
Treatment: Replace the medium with fresh medium (e.g., containing 0.5% FBS) with varying concentrations of this compound (typically ranging from 0 to 20 µM). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL stock solution of Thiazolyl Blue Tetrazolium Bromide (MTT) to each well.
-
Incubation: Incubate for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at a wavelength between 570-590 nm. Cell viability is directly proportional to the absorbance reading.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels following this compound treatment.
-
Cell Lysis: Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p-EGFR, total EGFR, p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.[1][6]
-
Washing: Wash the membrane multiple times with washing buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a corresponding horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID mice).[6] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ ARP-1 cells) into the flank of each mouse.[6]
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size.
-
Drug Administration: Administer this compound or a vehicle control to the mice. The route and schedule can vary; for example, 30 mg/kg administered daily via intravenous (i.v.) or intraperitoneal (i.p.) injection.[8][6]
-
Monitoring: Monitor tumor size (using calipers), body weight, and the general health of the mice regularly.[6]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like cleaved caspase-3 or acetylated histone H3).[8][6]
Conclusion
This compound represents a significant advancement in the design of cancer therapeutics. By integrating HDAC, EGFR, and HER2 inhibition into a single molecule, it offers a powerful strategy to combat the complexity and adaptability of tumors. The data presented in this guide underscore its potent and broad-spectrum anti-cancer activity, providing a solid foundation for its continued investigation and clinical development. The detailed protocols offer a resource for researchers aiming to explore the full potential of this multi-targeted inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Cudc-101: A Multi-Targeted Inhibitor Demonstrating Efficacy Across Diverse Cancer Types
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cudc-101, a first-in-class small molecule, has emerged as a promising anti-cancer agent due to its unique ability to simultaneously inhibit histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This multi-targeted approach allows this compound to disrupt critical oncogenic signaling pathways, overcome drug resistance mechanisms, and induce anti-proliferative and pro-apoptotic effects in a broad spectrum of human cancers. This guide provides a comprehensive overview of the cancer types in which this compound has shown effectiveness, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Efficacy in Various Cancer Types: A Quantitative Overview
This compound has demonstrated potent anti-tumor activity in both in vitro and in vivo preclinical models of various cancers, including those that have developed resistance to single-target therapies.
In Vitro Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a wide range of cancer cell lines, showcasing its broad-spectrum efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Additional Notes |
| Anaplastic Thyroid Cancer | 8505c | 0.15[1] | - |
| C-643 | 1.66[1] | - | |
| SW-1736 | 1.66[1] | - | |
| Non-Small Cell Lung Cancer | H358 | - | Sensitive to this compound[2] |
| A549 | - | Erlotinib-resistant, sensitive to this compound[2] | |
| H1975 | - | Harbors EGFR-T790M mutation, sensitive to this compound | |
| Breast Cancer | MDA-MB-468 | - | HER2-negative, EGFR-overexpressing, sensitive to this compound[2] |
| MDA-MB-231 | - | Triple-negative, sensitive to this compound[3] | |
| MCF-7 | - | Estrogen receptor-positive, sensitive to this compound[3] | |
| Colorectal Cancer | HCT116 | - | K-ras mutant, sensitive to this compound[2] |
| Pancreatic Cancer | HPAC | - | EGFR/HER2-expressing, sensitive to this compound[2] |
| Head and Neck Squamous Cell Carcinoma | CAL-27 | - | EGFR-overexpressing, sensitive to this compound[2] |
| Liver Cancer | Hep-G2 | - | Sensitive to this compound[2] |
| Multiple Myeloma | ARP-1 | - | Sensitive to this compound |
| CAG | - | Sensitive to this compound |
In Vivo Tumor Growth Inhibition
Xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and regression upon this compound treatment.
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome |
| Liver Cancer | Hep-G2 | 120 mg/kg/day | Tumor regression[2] |
| Non-Small Cell Lung Cancer | A549 (erlotinib-resistant) | 120 mg/kg | Potent inhibition of tumor growth[2] |
| H358 | Dose-dependent | Inhibition of tumor growth[2] | |
| Breast Cancer | MDA-MB-468 | - | Significant tumor regression[2] |
| Head and Neck Cancer | CAL-27 | - | Significant tumor regression[2] |
| Colorectal Cancer | HCT116 | - | Inhibition of tumor growth[2] |
| Pancreatic Cancer | HPAC | - | Inhibition of tumor growth[2] |
| Anaplastic Thyroid Cancer | Metastatic mouse model | - | Inhibited tumor growth and metastases, prolonged survival[1] |
| Multiple Myeloma | ARP-1 | 30 mg/kg, daily | Significant inhibition of tumor growth |
Core Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects by simultaneously targeting key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Its dual inhibition of receptor tyrosine kinases (EGFR, HER2) and histone deacetylases (HDACs) leads to a synergistic blockade of downstream pathways.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
Materials:
-
Cancer cell lysates (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, anti-acetyl-histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
This compound formulation for injection
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., intravenously or intraperitoneally) to the treatment group according to the desired schedule and dose.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound has demonstrated significant anti-cancer efficacy across a wide range of tumor types in preclinical studies. Its multi-targeted mechanism of action, which involves the simultaneous inhibition of HDAC, EGFR, and HER2, provides a strong rationale for its clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar multi-targeted inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in cancer patients.
References
CUDC-101: A Multi-Targeted Approach to Overcoming Drug Resistance in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. CUDC-101, a first-in-class small molecule inhibitor, has emerged as a promising strategy to counteract this phenomenon. By simultaneously targeting histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), this compound disrupts multiple oncogenic signaling pathways and cellular processes that contribute to resistance. This technical guide provides an in-depth analysis of this compound's mechanism of action in overcoming drug resistance, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Introduction
The development of targeted therapies has revolutionized cancer treatment; however, the emergence of both intrinsic and acquired resistance limits their long-term efficacy. Resistance mechanisms are complex and varied, often involving the activation of bypass signaling pathways, mutations in the drug target, or epigenetic modifications that alter gene expression.
This compound is a novel compound designed to address the multifaceted nature of drug resistance. Its unique ability to inhibit both receptor tyrosine kinases (EGFR and HER2) and a key family of epigenetic regulators (HDACs) allows it to exert a multi-pronged attack on cancer cells.[1] This dual-action approach not only directly inhibits primary oncogenic drivers but also mitigates the compensatory signaling pathways that cancer cells often exploit to evade single-agent therapies.[1][2]
Quantitative Data: Efficacy of this compound in Drug-Resistant Models
The potency of this compound has been demonstrated across a range of cancer cell lines, including those that have developed resistance to conventional EGFR inhibitors like erlotinib.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| HDAC | 4.4 | [3][4] |
| EGFR | 2.4 | [3][4] |
| HER2 | 15.7 | [3][4] |
Table 2: Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Erlotinib IC50 (µM) | Vorinostat IC50 (µM) | Reference |
| H1993 | NSCLC | MET-overexpressing, Erlotinib-resistant | ~0.1 | >10 | ~2.5 | [5] |
| NCI-H441 | NSCLC | MET-overexpressing, Erlotinib-resistant | ~0.2 | >10 | ~5 | [5] |
| Hs746T | Gastric Cancer | MET-overexpressing, Erlotinib-resistant | ~0.1 | >10 | ~2 | [5] |
| 8505c | Anaplastic Thyroid Cancer | - | 0.15 | - | - | [2] |
| C-643 | Anaplastic Thyroid Cancer | - | 1.66 | - | - | [2] |
| SW-1736 | Anaplastic Thyroid Cancer | - | 1.66 | - | - | [2] |
| A549 | NSCLC | Erlotinib-resistant | Potent Inhibition | - | - | [3] |
| MDA-MB-468 | Breast Cancer | Lapatinib-resistant, HER2-negative, EGFR-overexpressing | Significant Regression | - | - | [3] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Erlotinib-resistant A549 NSCLC | 120 mg/kg | Potent inhibition of tumor growth | [4] |
| Erlotinib-sensitive H358 NSCLC | 15, 30, 60 mg/kg, i.v. | Dose-dependent inhibition of tumor growth | [4] |
| Lapatinib-resistant, HER2-negative, EGFR-overexpressing MDA-MB-468 breast cancer | 120 mg/kg | Significant tumor regression | [4] |
| Hep-G2 liver cancer | 120 mg/kg/day | 30% tumor regression | [6] |
Core Signaling Pathways and Mechanisms of Action
This compound's efficacy in overcoming drug resistance stems from its ability to modulate multiple, interconnected signaling pathways.
Inhibition of EGFR/HER2 and Downstream Signaling
EGFR and HER2 are key receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell proliferation, survival, and differentiation. This compound directly inhibits the kinase activity of both EGFR and HER2.
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt/mTOR and MAPK/ERK pathways.
HDAC Inhibition and Epigenetic Reprogramming
HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, HDACs can silence tumor suppressor genes. This compound's inhibition of HDACs leads to histone hyperacetylation, reactivation of silenced tumor suppressors, and cell cycle arrest.[3]
Caption: this compound inhibits HDAC, leading to histone acetylation and increased tumor suppressor gene expression.
Overcoming Resistance via MET and AXL Signaling Inhibition
Activation of the MET and AXL receptor tyrosine kinases is a known mechanism of resistance to EGFR inhibitors.[7] this compound has been shown to inhibit MET and AXL-mediated signaling, thereby circumventing this resistance pathway.[7][8] The HDAC inhibitory activity of this compound contributes to the downregulation of MET expression.[8]
Caption: this compound overcomes resistance by inhibiting the MET and AXL signaling pathways.
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or control compounds for 72 hours.
-
MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, acetylated-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further pharmacodynamic analysis.
Conclusion
This compound represents a significant advancement in the strategy to combat drug resistance in cancer. Its multi-targeted mechanism of action, which simultaneously inhibits key oncogenic drivers and epigenetic regulators, allows it to overcome the complex and redundant signaling networks that cancer cells use to survive and proliferate. The preclinical data strongly support the continued investigation of this compound in clinical settings, particularly in patient populations that have developed resistance to single-agent targeted therapies. This technical guide provides a foundational understanding of this compound's role in overcoming drug resistance, offering valuable insights for researchers and clinicians working to develop more effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
CUDC-101: A Multi-Targeted Inhibitor of Signal Transduction Pathways in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
CUDC-101 is a first-in-class small molecule inhibitor that uniquely combines histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) inhibition within a single molecular entity. This multi-targeted approach allows this compound to concurrently suppress key oncogenic signaling pathways, offering a promising strategy to overcome the limitations of single-target therapies, including acquired resistance. This technical guide provides an in-depth overview of the effects of this compound on critical signal transduction pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Introduction
The development of targeted cancer therapies has revolutionized oncology; however, the efficacy of agents aimed at a single molecular target is often limited by intrinsic or acquired resistance. This compound was designed to address this challenge by simultaneously engaging three clinically validated cancer targets: HDACs, EGFR, and HER2.[1][2] By integrating functionalities against both epigenetic and receptor tyrosine kinase-driven signaling, this compound exerts potent anti-proliferative, pro-apoptotic, and anti-metastatic effects across a broad range of cancer types.[3] This guide will dissect the molecular mechanisms through which this compound modulates these interconnected signaling networks.
Core Mechanism of Action
This compound's innovative design allows it to exert a multi-pronged attack on cancer cell signaling. It inhibits the enzymatic activity of Class I and II HDACs, leading to the accumulation of acetylated histones and non-histone proteins, thereby modulating gene expression.[4] Concurrently, it blocks the kinase activity of EGFR and HER2, preventing their autophosphorylation and the subsequent activation of downstream pro-survival and proliferative pathways.[5]
Quantitative Data Presentation
The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against its intended targets and its anti-proliferative activity in a range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| HDAC | 4.4 | Cell-free |
| EGFR | 2.4 | Cell-free |
| HER2 | 15.7 | Cell-free |
| HDAC1 | 4.5 | Cell-free |
| HDAC6 | 5.1 | Cell-free |
| HDAC3 | 9.1 | Cell-free |
| Data sourced from[4][5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SK-BR-3 | Breast Cancer | 0.04 |
| MDA-MB-231 | Breast Cancer | 0.1 |
| HepG2 | Liver Cancer | 0.13 |
| 8505c | Anaplastic Thyroid Cancer | 0.15 |
| SK-HEP1 | Liver Cancer | 0.22 |
| C-643 | Anaplastic Thyroid Cancer | 1.66 |
| SW-1736 | Anaplastic Thyroid Cancer | 1.66 |
| Data sourced from[1][4] |
Effects on Signal Transduction Pathways
EGFR/HER2 Signaling Cascade
This compound directly inhibits the kinase activity of EGFR and HER2, preventing their phosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell growth and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][6] Studies have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of EGFR and HER2, as well as downstream effectors like AKT and ERK.[1][7] Furthermore, this compound has been observed to suppress HER3 expression and overcome resistance mechanisms associated with MET amplification.[4]
HDAC-Mediated Regulation
The HDAC inhibitory activity of this compound results in hyperacetylation of histone and non-histone proteins. This epigenetic modification alters chromatin structure and modulates the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.[4] For instance, this compound has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21 and decrease the expression of anti-apoptotic proteins such as survivin and Bcl-xL.[1][6]
Experimental Protocols
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., T24, ARP-1) at a density of 6x10^5 cells/well in 6-well plates.[7][8] After cell attachment, treat with varying concentrations of this compound for the desired duration (e.g., 48 hours).[7]
-
Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[7]
-
Gel Electrophoresis and Transfer: Load 30-50 µg of protein per lane onto an SDS-PAGE gel.[9] After electrophoresis, transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-acetyl-histone H3) overnight at 4°C with gentle shaking. Recommended starting dilution for primary antibodies is 1:1000.[9][10]
-
Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[10] After further washes, visualize protein bands using an ECL detection reagent.
Cell Viability (MTT) Assay
Objective: To determine the anti-proliferative effect of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4][11]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for 48-72 hours.[7][11]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
In Vitro Kinase Assay
Objective: To quantify the inhibitory effect of this compound on EGFR and HER2 kinase activity.
Methodology:
-
Assay Setup: Use a commercially available kinase assay kit (e.g., HTScan® EGFR/HER2 Kinase Assay Kit).
-
Reaction Mixture: In a 96-well plate, incubate the recombinant GST-EGFR or HER2 fusion protein with a synthetic biotinylated peptide substrate, 400 µM ATP, and varying concentrations of this compound.[4]
-
Substrate Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate to capture the phosphorylated substrate.[4]
-
Detection: Add an anti-phospho-tyrosine antibody followed by a europium-labeled secondary antibody. After adding an enhancement solution, measure the time-resolved fluorescence at 615 nm.[4]
HDAC Activity Assay
Objective: To measure the inhibition of HDAC enzymatic activity by this compound.
Methodology:
-
Enzyme Source: Use HeLa cell nuclear extracts as a source of HDACs.[4]
-
Assay Reaction: In a 96-well plate, incubate the HeLa nuclear extract with a colorimetric artificial HDAC substrate in the presence of varying concentrations of this compound.[4]
-
Development and Measurement: Add a developer solution to stop the reaction and generate a colorimetric signal. Measure the absorbance at 405 nm using a microplate reader.[4]
Cell Migration (Transwell) Assay
Objective: To evaluate the effect of this compound on cancer cell migration.
Methodology:
-
Cell Preparation: Treat cells with this compound or vehicle for 24 hours.[1]
-
Transwell Seeding: Trypsinize and plate an equal number of viable cells into the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.[12]
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[12]
-
Incubation: Incubate the plate for 22-24 hours at 37°C.[1][12]
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a solution like Diff-Quik or crystal violet.[1] Count the migrated cells in several microscopic fields.
Conclusion
This compound represents a significant advancement in the design of multi-targeted cancer therapeutics. Its ability to simultaneously inhibit HDAC, EGFR, and HER2 signaling pathways provides a robust mechanism to counteract the complexity and adaptability of cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the preclinical and clinical potential of this compound and similar multi-targeted agents. The synergistic blockade of key oncogenic pathways by this compound holds considerable promise for improving therapeutic outcomes in a variety of malignancies, including those resistant to conventional single-agent therapies.
References
- 1. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. biotium.com [biotium.com]
- 12. pubcompare.ai [pubcompare.ai]
CUDC-101's Induction of Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which CUDC-101, a multi-targeted inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), induces apoptosis in tumor cells.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism of Action
This compound exerts its potent anti-cancer effects by simultaneously targeting multiple oncogenic pathways.[2] By inhibiting HDACs, it leads to the acetylation of histone and non-histone proteins, thereby modulating gene expression.[3] Its inhibition of EGFR and HER2 blocks downstream signaling cascades crucial for cell proliferation and survival.[2] The synergistic inhibition of these pathways leads to cell cycle arrest and induction of caspase-dependent apoptosis in a broad range of cancer cell types.[4][5]
Data Presentation: Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 8505c | Anaplastic Thyroid Cancer | 0.15 | [6] |
| C-643 | Anaplastic Thyroid Cancer | 1.66 | [6] |
| SW-1736 | Anaplastic Thyroid Cancer | 1.66 | [6] |
| MCF-7 | Breast Cancer | 0.55 | |
| MDA-MB-231 | Breast Cancer | 0.1 | [3] |
| SK-BR-3 | Breast Cancer | 0.04 | [3] |
| HepG2 | Liver Cancer | 0.13 | [3] |
| A549 | Non-Small Cell Lung Cancer | - | [3] |
| H358 | Non-Small Cell Lung Cancer | - | [3] |
| H1975 | Non-Small Cell Lung Cancer | - | [7] |
| HCT116 | Colorectal Cancer | - | [3] |
| HPAC | Pancreatic Cancer | - | [3] |
| PANC-1 | Pancreatic Cancer | - | [8] |
| MIA PaCa-2 | Pancreatic Cancer | - | [8] |
| T24 | Bladder Cancer | - | [9] |
| T24-EGFR-OE | Bladder Cancer | - | [9] |
| AMO1 | Multiple Myeloma | - | [4] |
| ARP-1 | Multiple Myeloma | - | [4] |
| CAG | Multiple Myeloma | - | [4] |
| L363 | Multiple Myeloma | - | [4] |
| LP-1 | Multiple Myeloma | - | [4] |
| OPM2 | Multiple Myeloma | - | [4] |
Note: Some IC50 values were not explicitly quantified in the provided search results and are indicated with a "-".
Table 2: this compound Induced Apoptosis in Cancer Cells
| Cell Line | Cancer Type | Treatment Conditions | Apoptosis Rate (%) | Citation |
| PANC-1 | Pancreatic Cancer | This compound | 5.6 | |
| PANC-1 | Pancreatic Cancer | Gemcitabine + this compound | 39.2 | |
| MIA PaCa-2 | Pancreatic Cancer | This compound | 15.9 | |
| MIA PaCa-2 | Pancreatic Cancer | Gemcitabine + this compound | 57.2 | |
| MCF-7 | Breast Cancer | 2 Gy Protons + this compound | Significantly Increased | [10] |
| MCF-7 | Breast Cancer | 6 Gy Protons + this compound | Significantly Increased | [10] |
| MDA-MB-231 | Breast Cancer | 2 Gy Protons + this compound | Significantly Increased | [10] |
| MDA-MB-231 | Breast Cancer | 6 Gy Protons + this compound | Significantly Increased | [10] |
Signaling Pathways Modulated by this compound in Apoptosis Induction
This compound induces apoptosis through the modulation of several key signaling pathways. The primary targets are the EGFR/HER2 and HDAC pathways, with downstream effects on the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: this compound inhibits EGFR, HER2, and HDAC, leading to the suppression of pro-survival pathways (PI3K/Akt/mTOR and MAPK/ERK) and the induction of apoptosis through caspase activation and PARP cleavage.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[11]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection and quantification of apoptotic cells using flow cytometry.[12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[13]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining followed by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of key apoptosis-related proteins following this compound treatment.[14]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-survivin, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.[15]
-
Determine the protein concentration of the lysates using a BCA assay.[15]
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[9]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: General workflow for Western blotting to analyze the expression of apoptosis-related proteins.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis in tumor cells through a multi-targeted mechanism of action. By simultaneously inhibiting HDAC, EGFR, and HER2, it effectively overcomes resistance mechanisms and potently suppresses tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating its therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 8. Antitumor activity of the novel HDAC inhibitor this compound combined with gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
CUDC-101: An In-Depth Technical Guide to its Core Cell Cycle Arrest Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-101 is a first-in-class, multi-targeted small molecule inhibitor engineered to simultaneously antagonize histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This unique pharmacological profile allows this compound to exert potent anti-proliferative and pro-apoptotic effects across a broad spectrum of cancer cell lines. A primary mechanism underpinning its therapeutic efficacy is the induction of G2/M cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms governing this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
The circumvention of apoptosis and the deregulation of the cell cycle are hallmarks of cancer. Conventional targeted therapies, while effective, are often limited by the development of resistance, frequently driven by the activation of compensatory signaling pathways. This compound was designed to overcome these limitations by concurrently inhibiting key nodes in oncogenic signaling. Its ability to induce a robust G2/M phase arrest in the cell cycle is a critical component of its anti-tumor activity, preventing cancer cells from proceeding through mitosis and ultimately leading to apoptosis. This document will dissect the intricate signaling cascades modulated by this compound that culminate in this cell cycle blockade.
Core Mechanism of Action: G2/M Cell Cycle Arrest
This compound instigates G2/M cell cycle arrest through a multi-pronged approach, primarily by modulating the expression and activity of key cell cycle regulatory proteins. This is achieved through its simultaneous inhibition of HDACs, EGFR, and HER2, which in turn impacts downstream signaling pathways crucial for cell cycle progression.
Inhibition of Upstream Signaling Pathways
This compound's inhibitory action on EGFR and HER2 directly attenuates the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][2] These pathways are frequently hyperactivated in cancer and play a pivotal role in promoting cell proliferation and survival. By blocking these upstream signals, this compound curtails the pro-proliferative signals that drive cells through the G1/S and G2/M checkpoints. Furthermore, its HDAC inhibitory activity leads to the acetylation of histones and other non-histone proteins, resulting in changes in gene expression that favor cell cycle arrest and apoptosis.[3]
Caption: this compound inhibits key upstream signaling pathways.
Modulation of Cell Cycle Regulatory Proteins
The convergence of these inhibited upstream pathways leads to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) p21WAF1/CIP1 and p27Kip1.[2][4] These proteins are critical regulators of cell cycle progression, and their increased expression leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cell division cycle 2 (CDC2, also known as CDK1). The inhibition of these CDKs prevents the phosphorylation of their substrates, which is necessary for the G2 to M phase transition. Consequently, the expression of key mitotic proteins such as Cyclin B1 is decreased, leading to a halt in the cell cycle at the G2/M checkpoint.[2]
Caption: this compound modulates key cell cycle regulatory proteins.
Quantitative Data on this compound-Induced G2/M Arrest
The efficacy of this compound in inducing G2/M cell cycle arrest has been demonstrated across a variety of cancer cell lines in a dose-dependent manner. The following tables summarize the quantitative data from these studies.
Table 1: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) |
| ARP-1 | 0 | 12.5 ± 1.5 |
| 0.2 | 18.2 ± 2.1 | |
| 0.4 | 25.6 ± 2.8 | |
| 0.8 | 38.4 ± 3.5 | |
| CAG | 0 | 10.8 ± 1.2 |
| 0.2 | 15.1 ± 1.8 | |
| 0.4 | 22.3 ± 2.5 | |
| 0.8 | 31.7 ± 3.1 |
Data adapted from a study on multiple myeloma cells treated for 24 hours.[4]
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) | Time (hours) |
| MDA-MB-231 | 0 | 15.2 ± 1.7 | 24 |
| 0.6 | 28.9 ± 3.2 | 24 | |
| 0 | 14.8 ± 1.6 | 48 | |
| 0.6 | 35.1 ± 3.9 | 48 | |
| MCF-7 | 0 | 11.3 ± 1.3 | 24 |
| 0.3 | 19.8 ± 2.2 | 24 | |
| MCF-10A | 0 | 9.5 ± 1.1 | 24 |
| 2.7 | 25.4 ± 2.9 | 24 |
Data adapted from a study on breast cancer cell lines.[5][6][7]
Table 3: Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound Concentration (µM) | % of Apoptotic Cells (Early + Late) (Mean ± SD) |
| H3255L858R | 0.2 | 29.8 ± 3.3 |
| 0.4 | 35.0 ± 3.8 | |
| 0.8 | 48.9 ± 5.1 | |
| 1.6 | 60.7 ± 6.5 |
Data adapted from a study on NSCLC cells treated for 48 hours.[3]
Experimental Protocols
Cell Culture and Treatment
A variety of human cancer cell lines, including but not limited to multiple myeloma (ARP-1, CAG), breast cancer (MDA-MB-231, MCF-7, MCF-10A), and non-small cell lung cancer (H3255) cell lines, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][4][7] For experimental procedures, cells are seeded at a predetermined density and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time periods.
Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Harvest: Following treatment with this compound, cells are harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are then incubated at -20°C for at least 2 hours.[8]
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[2] PI intercalates with DNA, and RNase A digests RNA to ensure that the fluorescence signal is proportional to the DNA content.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The DNA content is measured by detecting the fluorescence emission of PI. The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.[1][8][9]
Western Blot Analysis
Detailed Protocol:
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p21, p27, CDC2, Cyclin B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic strategy by virtue of its multi-targeted inhibition of key oncogenic drivers. Its ability to potently induce G2/M cell cycle arrest is a central pillar of its anti-cancer activity. This is achieved through the coordinated downregulation of pro-proliferative signaling pathways and the upregulation of critical cell cycle inhibitors. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation multi-targeted cancer therapies.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Cytotoxicity and inhibitory potential of this compound in non-small cell lung cancer cells with rare EGFR L861Q mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Target Inhibitor this compound Impairs DNA Damage Repair and Enhances Radiation Response in Triple-Negative Breast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Inhibition of HER2 Signaling by CUDC-101
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-101 is a first-in-class, multi-targeted small molecule engineered to simultaneously inhibit histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2][3] This dual-action approach of targeting both receptor tyrosine kinases (RTKs) and epigenetic regulators offers a synergistic strategy to combat cancer. By blocking key signaling pathways and attenuating compensatory mechanisms, this compound demonstrates potent antiproliferative and proapoptotic activity, particularly in tumor models that have developed resistance to single-target agents.[1] This guide provides a comprehensive overview of the mechanism, quantitative inhibitory data, experimental methodologies, and signaling pathways related to this compound's inhibition of HER2 signaling.
Core Mechanism of Action
-
Direct Kinase Inhibition: this compound directly binds to the ATP-binding pocket of the HER2 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[5]
-
Disruption of Downstream Pathways: By inhibiting HER2, this compound effectively blocks the two primary downstream signaling axes:
-
Overcoming Drug Resistance: A significant advantage of this compound is its ability to counteract common resistance mechanisms. Single-agent RTK inhibitors can be rendered ineffective by the activation of compensatory pathways, such as those involving c-MET or AXL.[1][8] The HDAC inhibitory component of this compound suppresses the expression and signaling of these alternative pathways, thereby maintaining sensitivity in otherwise resistant cancer cells.[1][8]
Quantitative Data on Inhibitory Activity
The potency of this compound has been quantified through various in vitro and in vivo studies. The data below is summarized for clarity and comparison.
Table 1: In Vitro Enzymatic Inhibitory Activity
| Target | IC₅₀ (nM) | Source(s) |
| HER2 | 15.7 | [9][10] |
| EGFR | 2.4 | [9][10] |
| HDAC (pan) | 4.4 | [9][10] |
| HDAC1 | 4.5 | [10] |
| HDAC2 | 12.6 | [10] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Feature(s) | IC₅₀ (µM) | Source(s) |
| SK-BR-3 | Breast Cancer | HER2-positive | 0.04 | [9] |
| BT-474 | Breast Cancer | HER2-positive | Not specified, but potent inhibition shown | [4] |
| MDA-MB-468 | Breast Cancer | Lapatinib-resistant, HER2-negative, EGFR-overexpressing | Not specified, but potent inhibition shown | [10] |
| HPAC | Pancreatic Cancer | EGFR/HER2-expressing | Not specified, but potent inhibition shown | [9] |
| H1975 | NSCLC | Erlotinib-resistant (EGFR-T790M) | Not specified, but potent inhibition shown | [4] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment & Dose | Outcome | Source(s) |
| MDA-MB-468 | Breast Cancer | 120 mg/kg | Significant tumor regression | [10] |
| CAL-27 | Head and Neck | 120 mg/kg | Significant tumor regression | [10] |
| HPAC | Pancreatic Cancer | Not specified | Tumor growth inhibition | [9] |
| Hep-G2 | Liver Cancer | 120 mg/kg/day | Tumor regression | [9] |
Visualizing this compound's Impact on Signaling
Diagrams generated using Graphviz DOT language illustrate the complex interactions within the HER2 pathway and the points of intervention by this compound.
Caption: this compound directly inhibits HER2/EGFR kinases and indirectly represses HER2/3 and c-MET via HDAC inhibition.
Caption: this compound's dual HDAC/RTK inhibition circumvents resistance mechanisms that limit single-target therapies.
Caption: A standard workflow for assessing HER2 phosphorylation levels following this compound treatment via Western Blot.
Key Experimental Protocols
The following sections describe the methodologies used to characterize the activity of this compound.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified HER2 and EGFR kinases.
-
Methodology:
-
Procedure:
-
Recombinant human HER2 or EGFR kinase is incubated with a specific biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
Serial dilutions of this compound (or control inhibitor) are added to the reaction wells.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
-
The signal is read on a microplate reader, and the IC₅₀ value is calculated using non-linear regression analysis.
-
HDAC Activity Assay
-
Objective: To measure the inhibition of Class I and II HDAC enzymes.
-
Methodology:
-
Procedure:
-
A source of HDAC enzymes (e.g., HeLa cell nuclear extract) is incubated with varying concentrations of this compound.[9]
-
A colorimetric artificial substrate, which contains an acetylated lysine residue, is added.
-
The reaction proceeds, allowing active HDACs to deacetylate the substrate.
-
A developer solution is added, which produces a yellow color only from the deacetylated substrate.
-
The absorbance is measured at 405 nm using a microplate reader.[9]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound.
-
Cell-Based Assays
-
Objective: To assess the antiproliferative and apoptotic effects of this compound on cancer cell lines.
-
Methodology (Cell Viability - MTT Assay): [7]
-
Cell Plating: Cancer cells (e.g., SK-BR-3) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at ~570 nm. The results are used to calculate the IC₅₀ for cell growth inhibition.
-
Western Blotting
-
Objective: To analyze changes in the expression and phosphorylation status of HER2 and its downstream signaling proteins.
-
Methodology:
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total-HER2, phospho-HER2 (p-HER2), total-AKT, p-AKT, etc., followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.
-
Clinical Development Summary
This compound has been evaluated in Phase I clinical trials for patients with advanced solid tumors.[5][11] In a first-in-human study, the maximum tolerated dose (MTD) was established at 275 mg/m² , administered as a 1-hour intravenous infusion for five consecutive days every two weeks.[5][11] The trial demonstrated that this compound was generally well-tolerated and showed preliminary evidence of single-agent antitumor activity, including a partial response in a patient with gastric cancer and stable disease in six other patients.[5] Pharmacodynamic analyses of patient skin biopsies confirmed target engagement by showing an increase in acetylated histone H3, indicating effective HDAC inhibition at the MTD.[5][11]
Conclusion
This compound represents a novel and promising therapeutic strategy that leverages the synergistic inhibition of HER2, EGFR, and HDACs. Its ability to directly inhibit HER2 signaling while simultaneously dismantling the cellular machinery that enables drug resistance gives it a distinct advantage over single-target agents. The comprehensive preclinical data, supported by early clinical findings, underscores the potential of this compound to improve outcomes for patients with heterogeneous and drug-resistant tumors that are reliant on the HER2 signaling axis. Further clinical investigation is warranted to fully define its role in oncology.
References
- 1. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H26N4O4 | CID 24756910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I first-in-human study of this compound, a multitargeted inhibitor of HDACs, EGFR, and HER2 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
CUDC-101: Overcoming Erlotinib Resistance in Non-Small Cell Lung Cancer Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical activity of CUDC-101, a multi-targeted inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), with a particular focus on its efficacy in erlotinib-resistant non-small cell lung cancer (NSCLC) models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.
Introduction: The Challenge of Erlotinib Resistance
Erlotinib, an EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of NSCLC patients harboring activating EGFR mutations. However, the development of acquired resistance is a major clinical challenge, limiting the long-term efficacy of this targeted therapy. Resistance mechanisms are diverse and include secondary mutations in the EGFR gene (e.g., T790M), as well as the activation of bypass signaling pathways, such as those mediated by MET and AXL receptor tyrosine kinases.[1][2] These alternative pathways can reactivate downstream signaling cascades, including the PI3K/AKT and MAPK pathways, thereby promoting cell survival and proliferation despite continued EGFR inhibition.
This compound: A Multi-Targeted Approach to Overcoming Resistance
In Vitro Activity of this compound in Erlotinib-Resistant NSCLC Models
This compound has shown potent anti-proliferative activity against a panel of cancer cell lines, including those with acquired resistance to erlotinib.
Enzyme and Kinase Inhibitory Activity
This compound is a potent inhibitor of its intended targets.
| Target | IC50 (nM) |
| HDAC | 4.4[3] |
| EGFR | 2.4[3] |
| HER2 | 15.7[3] |
Anti-proliferative Activity in NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and erlotinib in various NSCLC cell lines, highlighting the efficacy of this compound in both erlotinib-sensitive and -resistant contexts.
| Cell Line | EGFR Status | Erlotinib Sensitivity | Erlotinib IC50 | This compound IC50 |
| HCC827 | Exon 19 deletion | Sensitive | ~197.32 nM[6] | Not explicitly stated |
| NCI-H3255 | L858R | Sensitive | 41 nM[7] | Not explicitly stated |
| QG56 | Wild-type | Insensitive | 8.9 µM[7] | Not explicitly stated |
| NCI-H1975 | L858R + T790M | Resistant | 4.3 µM[7] | Effective in inhibiting growth[5] |
| A549 | Wild-type | Resistant | Not explicitly stated | Potent inhibition of tumor growth[8] |
In Vivo Efficacy of this compound in Erlotinib-Resistant Xenograft Models
Preclinical studies using animal models have demonstrated the in vivo anti-tumor activity of this compound.
Summary of In Vivo Studies
| Xenograft Model | Treatment | Key Findings |
| A549 NSCLC (erlotinib-resistant) | This compound (120 mg/kg) | Potent inhibition of tumor growth.[8] |
| H358 NSCLC (erlotinib-sensitive) | This compound (15, 30, 60 mg/kg, i.v.) | Dose-dependent inhibition of tumor growth.[8] |
| MDA-MB-468 Breast Cancer (lapatinib-resistant, EGFR-overexpressing) | This compound (120 mg/kg) | Significant tumor regression.[8] |
Mechanism of Action in Overcoming Erlotinib Resistance
This compound's ability to overcome erlotinib resistance stems from its multi-targeted nature, which disrupts key signaling pathways that are often dysregulated in resistant tumors.
Inhibition of Bypass Signaling Pathways
In erlotinib-resistant cells, this compound has been shown to inhibit the activation of MET and AXL, two critical receptor tyrosine kinases that can drive resistance.[1][2] By downregulating the signaling from these receptors, this compound effectively shuts down the compensatory pathways that resistant cells rely on for survival.
Modulation of Downstream Signaling
This compound's inhibition of EGFR, MET, and AXL leads to the suppression of downstream signaling molecules, most notably AKT.[2] The AKT pathway is a central hub for cell survival and proliferation, and its inhibition by this compound is a key component of its anti-tumor activity in resistant models.
Restoration of E-cadherin Expression
Loss of E-cadherin, a key component of cell-cell adhesion, is associated with an epithelial-to-mesenchymal transition (EMT) and can contribute to drug resistance. This compound has been shown to restore E-cadherin expression in erlotinib-resistant cells, suggesting a potential to reverse the EMT phenotype and re-sensitize cells to treatment.[1][2]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in erlotinib resistance and the mechanism of action of this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Multifaceted Impact of CUDC-101 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-101 is a first-in-class small molecule inhibitor that uniquely targets both histone deacetylases (HDACs) and key receptor tyrosine kinases (RTKs), namely the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This dual-action mechanism provides a synergistic approach to cancer therapy, addressing both epigenetic and signaling aberrations. This technical guide delves into the core of this compound's mechanism, focusing on its profound effect on histone acetylation. We will explore the quantitative impact of this compound on HDAC activity and histone acetylation levels, detail the experimental methodologies used to ascertain these effects, and visualize the interconnected signaling pathways.
Introduction to this compound and Histone Acetylation
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, generally resulting in transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation ("heterochromatin") and transcriptional repression.
Quantitative Analysis of this compound's Effect on Histone Acetylation
The efficacy of this compound as an HDAC inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data on its inhibitory activity and its direct impact on histone acetylation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| HDAC | 4.4 nM | [4] |
| EGFR | 2.4 nM | [4] |
| HER2 | 15.7 nM | [4] |
Table 2: Cellular Effects of this compound on Histone H3 Acetylation
| Cell Line/Tissue | This compound Concentration/Dose | Treatment Duration | Observed Effect on Acetyl-Histone H3 | Reference |
| A431 cells | 0.1, 1, or 10 µmol/L | 5 hours | Dose-dependent increase | [3] |
| Pancreatic Cancer Cells | Not specified | Not specified | Significant increase | [5] |
| Anaplastic Thyroid Cancer Tumor Tissue (in vivo) | Not specified | Not specified | Increased levels | [2] |
| Skin Samples (Human Phase I Trial) | 275 mg/m² | Not specified | Induction of acetylated histone H3 | [6][7] |
Experimental Protocols
The assessment of this compound's effect on histone acetylation relies on established molecular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Histone Acetylation
This is the most common method to qualitatively and semi-quantitatively measure changes in global histone acetylation.
Objective: To determine the levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) in cells or tissues following treatment with this compound.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest and lyse the cells in lysis buffer containing protease and HDAC inhibitors. For tissues, homogenize the tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated histone H3, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against total histone H3 to serve as a loading control.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of Class I and II HDACs.
Materials:
-
HDAC enzyme source (e.g., HeLa cell nuclear extract)[1]
-
HDAC substrate (e.g., a fluorogenic or colorimetric acetylated peptide)
-
Assay buffer
-
Developer solution
-
This compound at various concentrations
-
Microplate reader
Protocol (based on a colorimetric assay like the Biomol Color de Lys system): [1]
-
Assay Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme source, the colorimetric HDAC substrate, and the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified period to allow the HDAC enzyme to deacetylate the substrate.
-
Development: Add the developer solution to the wells. This solution contains a protease that digests the deacetylated substrate, releasing a chromophore.
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of deacetylation. Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.
Visualizing the Impact of this compound
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the effect of this compound on histone acetylation in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of the novel HDAC inhibitor this compound combined with gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I first-in-human study of this compound, a multitargeted inhibitor of HDACs, EGFR, and HER2 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of this compound, a multitarget inhibitor of HDACs, EGFR, and HER2, in combination with chemoradiation in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
CUDC-101 for Solid Tumor Research: A Technical Guide
Introduction
CUDC-101 is a first-in-class, multi-targeted small molecule inhibitor designed to simultaneously block the activity of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). Its design integrates multiple pharmacophores into a single compound, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, with the potential to offer a more potent and durable anticancer response compared to single-target agents. By concurrently inhibiting key nodes in oncogenic signaling and epigenetic regulation, this compound aims to overcome the limitations of conventional targeted therapies, such as poor response rates and acquired drug resistance, which often arise from tumor heterogeneity and the activation of compensatory signaling pathways. This guide provides a comprehensive overview of the mechanism, preclinical and clinical data, and key experimental protocols for researchers investigating this compound in the context of solid tumors.
Mechanism of Action
This compound exerts its anticancer effects through the potent and simultaneous inhibition of three distinct classes of enzymes critical to tumor cell growth, survival, and proliferation.
-
EGFR and HER2 Inhibition: this compound targets the receptor tyrosine kinase (RTK) activity of EGFR (ErbB1) and HER2 (ErbB2). This disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are central to regulating cell proliferation and survival.
-
HDAC Inhibition: The compound inhibits class I and class II HDACs, but not class III sirtuins. HDACs are epigenetic modulators that remove acetyl groups from histones and other proteins. Their inhibition by this compound leads to the accumulation of acetylated histones, altering chromatin structure and gene expression. It also increases the acetylation of non-histone proteins such as p53 and α-tubulin. This results in the upregulation of tumor suppressors like p21 and p27, leading to cell cycle arrest, and the downregulation of anti-apoptotic proteins like survivin and Bcl-xL.
-
Synergistic Disruption of Compensatory Pathways: A key feature of this compound is its ability to attenuate multiple compensatory or resistance pathways that often limit the efficacy of single-target EGFR/HER2 inhibitors. Through its integrated HDAC inhibitory activity, this compound can suppress the expression and signaling of other critical RTKs, including HER3, c-MET, and AXL, and prevent the reactivation of the AKT survival pathway. This multi-pronged attack may be effective in treating tumors that are intrinsically resistant or have acquired resistance to conventional RTK inhibitors.
Caption: this compound inhibits EGFR/HER2 and HDACs, blocking key survival pathways and resistance mechanisms.
Preclinical Profile
In Vitro Activity
This compound demonstrates potent inhibitory activity against its primary targets in cell-free enzymatic assays. It also shows broad antiproliferative activity across a wide range of human cancer cell lines, including those resistant to single-agent therapies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| Enzymatic Assays | ||
| EGFR | - | 2.4 nM |
| HER2 | - | 15.7 nM |
| HDAC (pan) | - | 4.4 nM |
| HDAC1 | - | 4.5 nM |
| HDAC6 | - | 5.1 nM |
| HDAC3 | - | 9.1 nM |
| Cellular Proliferation Assays | ||
| SK-BR-3 | Breast Cancer | 0.04 µM |
| MDA-MB-231 | Breast Cancer | 0.1 µM |
| HepG2 | Liver Cancer | 0.13 µM |
| 8505c | Anaplastic Thyroid | 0.15 µM |
| C-643 | Anaplastic Thyroid | 1.66 µM |
| SW-1736 | Anaplastic Thyroid | 1.66 µM |
| H1993 (MET-amplified) | NSCLC | ~0.3 µM |
| General Range | Various Cancers | 0.04 - 0.80 µM |
-
Effects on Cell Signaling and Function:
-
Histone Acetylation: Treatment with this compound leads to a dose-dependent increase in the acetylation of histone H3 and H4, as well as non-histone proteins like p53 and α-tubulin, in various cancer cell lines.
-
Apoptosis and Cell Cycle: The compound induces caspase-3 and caspase-7 activity, indicative of apoptosis. It also causes cell cycle arrest, often at the G2/M phase, associated with the upregulation of p21.
-
Resistance Mechanisms: this compound is effective against cancer cells with acquired resistance to EGFR inhibitors, including those with the EGFR T790M mutation or those that upregulate MET or AXL signaling.
-
In Vivo Efficacy
In xenograft models using human solid tumor cell lines, this compound has demonstrated significant single-agent antitumor activity, including tumor growth inhibition and regression across a variety of cancer types.
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome |
|---|---|---|---|
| Hep-G2 | Liver Cancer | 120 mg/kg/day (i.v.) | Tumor Regression |
| H358 | NSCLC | - | Dose-dependent growth inhibition |
| A549 (Resistant) | NSCLC | - | Potent tumor growth inhibition |
| MDA-MB-468 | Breast Cancer | - | Significant tumor regression |
| CAL-27 | Head and Neck (HNSCC) | - | Significant tumor regression |
| HCT116 (K-ras mutant) | Colorectal Cancer | - | Tumor growth inhibition |
| HPAC | Pancreatic Cancer | - | Tumor growth inhibition |
Pharmacodynamic analyses of xenograft tumors confirmed that this compound treatment leads to (i) inhibition of HDAC activity (increased histone acetylation), (ii) inhibition of EGFR and HER2 phosphorylation, (iii) reduced tumor cell proliferation (decreased Ki67 levels), and (iv) induction of apoptosis (increased caspase-3).
Clinical Profile: Phase I Study in Advanced Solid Tumors
A first-in-human, open-label Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary antitumor activity of this compound in patients with advanced solid malignancies.
Table 3: Phase I Study Design and Patient Demographics
| Parameter | Description |
|---|---|
| Study Design | First-in-human, multicenter, 3+3 dose escalation |
| Patient Population | 25 patients with advanced solid tumors |
| Dosing Regimen | 1-hour intravenous (i.v.) infusion on 5 consecutive days, repeated every 14 days |
| Dose Range | 75 mg/m²/day to 300 mg/m²/day |
Table 4: Safety and Efficacy Results from Phase I Study
| Parameter | Finding |
|---|---|
| Maximum Tolerated Dose (MTD) | 275 mg/m² |
| Dose-Limiting Toxicities (DLTs) | - 275 mg/m²: Grade 2 serum creatinine elevation (n=1) - 300 mg/m²: Grade 2 serum creatinine elevation (n=2), Pericarditis (n=1) |
| Common Adverse Events (Grade 1/2) | Nausea, fatigue, vomiting, dyspnea, pyrexia, dry skin |
| Pharmacodynamics (at MTD) | Induction of acetylated histone H3 observed in post-treatment skin biopsies |
| Preliminary Antitumor Activity | - 1 Confirmed Partial Response (Gastric Cancer) - 6 Stable Disease |
Table 5: Pharmacokinetic Parameters of this compound at MTD (275 mg/m²)
| PK Parameter | Mean Value |
|---|---|
| Cmax (Maximum Concentration) | 9.3 mg/L |
| CL (Clearance) | 51.2 L/h |
| Vdss (Volume of Distribution) | 39.6 L |
| t1/2 (Terminal Half-life) | 4.4 hours |
The study concluded that this compound was generally well-tolerated when administered at doses up to 275 mg/m², with a manageable safety profile and preliminary evidence of single-agent antitumor activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound. Below are summaries of key experimental protocols.
CUDC-101 in Non-Small Cell Lung Cancer: A Technical Guide
Introduction
CUDC-101 is a first-in-class small molecule inhibitor that simultaneously targets histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This multi-targeted approach holds promise in overcoming the challenges of drug resistance often encountered with single-target therapies in non-small cell lung cancer (NSCLC). By concurrently inhibiting key pathways involved in tumor proliferation, survival, and resistance, this compound has demonstrated potent anti-cancer activity in both preclinical models and early-phase clinical trials. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and clinical development in the context of NSCLC, with a focus on the experimental data and methodologies for researchers and drug development professionals.
Mechanism of Action
This compound was rationally designed to integrate the pharmacophores of HDAC inhibitors and EGFR/HER2 tyrosine kinase inhibitors (TKIs).[1] This dual-action molecule is intended to provide a synergistic anti-tumor effect.
-
EGFR/HER2 Inhibition: this compound contains a phenylaminoquinazoline moiety, a structure common to many effective TKIs. It potently inhibits the kinase activity of both EGFR and HER2, which are frequently dysregulated in NSCLC and drive tumor growth and proliferation.[1]
-
HDAC Inhibition: The molecule also incorporates a hydroxamic acid structure, which is responsible for its HDAC inhibitory function.[1] By inhibiting class I and II HDACs, this compound can induce changes in gene expression, leading to cell cycle arrest, apoptosis, and the suppression of pathways that contribute to TKI resistance.[1][2]
The combined inhibition of these targets allows this compound to not only block the primary signaling pathways driven by EGFR and HER2 but also to counteract compensatory mechanisms. For instance, HDAC inhibition can suppress the expression of MET, a receptor tyrosine kinase implicated in acquired resistance to EGFR inhibitors.[3][4]
Signaling Pathways
The multi-targeted nature of this compound affects several critical signaling cascades in NSCLC cells. The diagram below illustrates the primary pathways modulated by this compound.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against HDACs, EGFR, and HER2 in cell-free assays.[2][5] Its anti-proliferative effects have been evaluated in a panel of NSCLC cell lines, including those with acquired resistance to EGFR TKIs.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC | 4.4[2][5] |
| EGFR | 2.4[2][5] |
| HER2 | 15.7[2][5] |
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| H358 | KRAS G12C | Dose-dependent inhibition observed | [5] |
| A549 | KRAS G12S | Potent inhibition of tumor growth | [5] |
| H1975 | L858R, T790M | 500 | [1] |
| H3255 | L858R | 232.7 | [6] |
| PC-9 | exon 19 deletion | 210.3 | [6] |
| H3255L861Q+L858R | L861Q, L858R | 484.5 | [6] |
| H3255L861Q | L861Q | 607.4 | [6] |
| PC-9L861Q+19del | L861Q, exon 19 deletion | 580.0 | [6] |
| PC-9L861Q | L861Q | 373.3 | [6] |
| HCC827R | Erlotinib-resistant | More effective than vorinostat + erlotinib | [1] |
In Vivo Efficacy
In xenograft models of NSCLC, this compound has been shown to inhibit tumor growth in a dose-dependent manner.[5] It has demonstrated efficacy in both erlotinib-sensitive and resistant models.[5] For instance, in an erlotinib-sensitive H358 NSCLC model, intravenous administration of this compound at 15, 30, and 60 mg/kg resulted in dose-dependent tumor growth inhibition.[5] Furthermore, this compound has shown potent inhibition of tumor growth in an erlotinib-resistant A549 NSCLC xenograft model.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on the viability of NSCLC cells.
Detailed Steps:
-
Cell Plating: NSCLC cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The results are used to calculate the IC50 value of this compound.
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression and phosphorylation in NSCLC cells treated with this compound.
Detailed Steps:
-
Cell Lysis: NSCLC cells are treated with this compound for a specified duration (e.g., 24 hours). The cells are then washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, acetylated histones, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.
Detailed Steps:
-
Cell Implantation: NSCLC cells (e.g., A549 or H358) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into control and treatment groups. This compound is administered, typically via intravenous injection, at various doses and schedules.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Clinical Data
A first-in-human Phase I clinical trial (NCT00728793) of this compound was conducted in patients with advanced solid tumors.[7]
Table 3: Phase I Clinical Trial of this compound (NCT00728793)
| Parameter | Finding | Reference |
| Patient Population | 25 patients with advanced solid tumors | [7] |
| Dosing Schedule | 1-hour intravenous infusion for 5 consecutive days every 2 weeks | [7] |
| Dose Escalation | 75-300 mg/m²/day | [7] |
| Maximum Tolerated Dose (MTD) | 275 mg/m² | [7] |
| Dose-Limiting Toxicities (DLTs) | Grade 2 serum creatinine elevation, pericarditis (at 300 mg/m²) | [7] |
| Common Adverse Events (Grade 1/2) | Nausea, fatigue, vomiting, dyspnea, pyrexia, dry skin | [7] |
| Pharmacodynamics | Increased histone H3 acetylation in skin biopsies at the MTD | [7] |
| Efficacy | 1 partial response (gastric cancer), 6 patients with stable disease | [7] |
A subsequent Phase Ib study further evaluated the safety and tolerability of this compound in patients with specific advanced cancers, including NSCLC with acquired resistance to erlotinib.[3] This study explored both a 5-day and a 3-times-per-week dosing schedule.[3] The results indicated that this compound was well-tolerated with preliminary evidence of anti-tumor activity.[3]
Conclusion
This compound represents a novel and promising therapeutic strategy for NSCLC by simultaneously targeting EGFR, HER2, and HDACs. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in various NSCLC models, including those resistant to conventional EGFR inhibitors. Early clinical data have established a manageable safety profile and shown preliminary signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of NSCLC. The experimental protocols and data presented in this guide provide a valuable resource for researchers and clinicians working to advance the development of multi-targeted therapies for this challenging disease.
References
- 1. Phase I first-in-human study of this compound, a multitargeted inhibitor of HDACs, EGFR, and HER2 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Study of this compound, a Multitarget Inhibitor of HDACs, EGFR, and HER2, in Combination with Chemoradiation in Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of this compound, a multitarget inhibitor of HDACs, EGFR, and HER2, in combination with chemoradiation in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and inhibitory potential of this compound in non-small cell lung cancer cells with rare EGFR L861Q mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
CUDC-101 in Pancreatic Cancer Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor biology and profound resistance to conventional therapies. The limitations of current treatment regimens, such as gemcitabine, necessitate the exploration of novel therapeutic agents and strategies. CUDC-101, a first-in-class small molecule, has emerged as a promising candidate by simultaneously targeting multiple key oncogenic pathways. This document provides a comprehensive technical overview of this compound's mechanism of action, preclinical efficacy, and relevant experimental methodologies in the context of pancreatic cancer research.
Introduction: The Challenge of Pancreatic Cancer
Pancreatic cancer is a highly malignant disease with a dismal five-year survival rate, which is the lowest among common cancers.[1] The majority of cases are diagnosed at advanced, metastatic stages, rendering surgical intervention ineffective.[1] Standard-of-care chemotherapy, primarily with gemcitabine, is often met with intrinsic or acquired resistance, highlighting the urgent need for more effective therapeutic options.[2][3] The complex tumor microenvironment and the dysregulation of multiple signaling pathways contribute to this therapeutic resistance.[3][4]
This compound is a synthetic, small-molecule inhibitor designed to concurrently target histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][5][6] This multi-targeted approach offers the potential to overcome the signaling redundancy and crosstalk that often limit the efficacy of single-target agents.
Core Mechanism of Action of this compound
This compound exerts its anti-tumor effects by engaging three critical targets implicated in cancer cell proliferation, survival, and differentiation.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are often overexpressed in pancreatic cancer.[5] By inhibiting class I and II HDACs, this compound leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[7] It also increases the acetylation of non-histone proteins like p53 and α-tubulin.[8]
-
EGFR and HER2 Inhibition: As a potent inhibitor of EGFR and HER2 tyrosine kinases, this compound blocks downstream signaling cascades crucial for tumor growth and survival.[7]
The simultaneous inhibition of these targets leads to the disruption of key downstream signaling pathways.
Downregulation of PI3K/Akt/mTOR and Erk Signaling
In pancreatic cancer cells, this compound, particularly in combination with gemcitabine, leads to a significant downregulation of the PI3K/Akt/mTOR and Erk signaling pathways.[5] This is evidenced by reduced phosphorylation of key pathway components such as Akt, S6, 4EBP1, and Erk.[1][5] These pathways are critical regulators of cell survival, proliferation, invasion, and metastasis.[5]
Reversal of Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition (EMT) is a cellular program associated with tumor invasion, metastasis, and drug resistance.[1] this compound, in combination with gemcitabine, has been shown to inhibit EMT in pancreatic cancer cells.[5] This is achieved by up-regulating epithelial markers like E-cadherin and down-regulating mesenchymal markers such as Vimentin, Snail, Slug, and MMP-9.[1][5] By driving cancer cells toward an epithelial state, this compound may reduce their migratory and invasive potential.[5]
References
- 1. e-century.us [e-century.us]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Uncovering the Mechanism for Drug Resistance in Pancreatic Cancer | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 5. Antitumor activity of the novel HDAC inhibitor this compound combined with gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
CUDC-101 in Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the multi-targeted inhibitor CUDC-101 and its effects on breast cancer cell lines. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action of this compound
This compound is a potent small molecule inhibitor that simultaneously targets histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2][3][4][5][6][7][8][9] Its multi-targeted approach is designed to overcome the limitations of single-target therapies, such as acquired drug resistance.[1]
By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, altering chromatin structure and regulating gene expression. This can induce the expression of tumor suppressor genes like p21.[1] Concurrently, its inhibition of EGFR and HER2 receptor tyrosine kinases blocks downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion.[1][2][7]
The integrated inhibition of these distinct targets allows this compound to synergistically block key regulators of the EGFR/HER2 signaling pathways and attenuate compensatory mechanisms involving AKT, HER3, and MET, which can contribute to resistance to conventional EGFR/HER2 inhibitors.[1]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in various breast cancer cell lines and a non-tumorigenic breast epithelial cell line.
| Cell Line | Subtype | IC50 (µM) | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.31 | [4] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.60 | [4] |
| SK-BR-3 | HER2-positive | 0.04 | [6] |
| Non-Tumorigenic Control | |||
| MCF-10A | Basal-like | 2.70 | [4] |
Key Biological Effects in Breast Cancer Cell Lines
Cell Cycle Arrest
Treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase in breast cancer cell lines, including the triple-negative MDA-MB-231 cell line.[4][10] This effect is, in part, attributed to the upregulation of the cyclin-dependent kinase inhibitor p21.[1]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in breast cancer cells.[1] Mechanistic studies have shown that it can reduce the levels of anti-apoptotic proteins such as survivin and Bcl-xL in MDA-MB-231 cells.[1] Furthermore, this compound treatment leads to the activation of caspases 3 and 7, key executioners of apoptosis.[5]
Inhibition of Cell Migration and Invasion
In the highly invasive MDA-MB-231 breast cancer cell line, this compound has been demonstrated to significantly reduce both cell migration and invasion.[2] This effect is linked to its ability to inhibit key signaling pathways that drive these metastatic processes.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
The following diagram illustrates the primary targets of this compound and their downstream signaling consequences in breast cancer cells.
Caption: this compound inhibits EGFR, HER2, and HDAC, leading to cell cycle arrest and apoptosis.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in breast cancer cell lines.
Caption: A typical workflow for evaluating this compound's effects on breast cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to determine the IC50 of this compound in breast cancer cell lines.[4]
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.16 µM to 20 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for detecting apoptosis.
-
Cell Treatment: Treat breast cancer cells with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment.[4]
-
Cell Treatment: Treat breast cancer cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Western Blot Analysis
This generalized protocol is based on the western blot analyses performed in studies of this compound.[1]
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
p-EGFR, EGFR, p-HER2, HER2
-
Acetyl-Histone H3, HDAC1, HDAC2
-
p-AKT, AKT
-
p21, Survivin, Bcl-xL
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the protein band intensities relative to the loading control.
Conclusion
This compound demonstrates significant anti-cancer activity in a range of breast cancer cell lines, including those that are resistant to single-agent therapies. Its multi-targeted inhibition of HDAC, EGFR, and HER2 leads to cell cycle arrest, induction of apoptosis, and suppression of cell migration and invasion. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for breast cancer.
References
- 1. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Multi-Target Inhibitor this compound Impairs DNA Damage Repair and Enhances Radiation Response in Triple-Negative Breast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CUDC-101: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-101 is a potent, multi-targeted small molecule inhibitor designed to simultaneously target histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1] This dual-action approach offers a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers.[2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, along with a summary of its inhibitory and antiproliferative activities.
Mechanism of Action
This compound was rationally designed to integrate the functionalities of an HDAC inhibitor and a receptor tyrosine kinase (RTK) inhibitor.[3] It potently inhibits Class I and II HDACs, as well as EGFR and HER2 kinases.[4] The inhibition of HDACs leads to the accumulation of acetylated histones and non-histone proteins, resulting in changes in gene expression, cell cycle arrest, and apoptosis.[3][4] Simultaneously, the inhibition of EGFR and HER2 blocks critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer and drive cell proliferation and survival.[2][3]
Studies have shown that this compound can also suppress other signaling pathways, including those mediated by MET and AXL, and can reduce cancer cell migration.[2] This multi-pronged attack makes this compound effective even in cancer cells that have developed resistance to single-target EGFR inhibitors.[2]
Data Presentation
Table 1: Enzymatic Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| HDAC (Class I/II) | 4.4[5] |
| EGFR | 2.4[5] |
| HER2 | 15.7[5] |
Table 2: Antiproliferative Activity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SK-BR-3 | Breast Cancer | 0.04[4] |
| 8505c | Anaplastic Thyroid Cancer | 0.15[1] |
| MCF-7 | Breast Cancer | 0.31[6] |
| BxPC-3 | Pancreatic Cancer | 0.27[5] |
| MDA-MB-231 | Breast Cancer | 0.60[6] |
| CAPAN-1 | Pancreatic Cancer | 0.8[5] |
| C-643 | Anaplastic Thyroid Cancer | 1.66[1] |
| SW-1736 | Anaplastic Thyroid Cancer | 1.66[1] |
| Note: IC₅₀ values can vary depending on the assay conditions and cell line specifics. The general antiproliferative IC₅₀ ranges from 0.04-0.80 µM across many human cancer cell types.[4] |
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Western Blot for Protein Expression and Phosphorylation
This protocol is used to detect changes in protein levels and phosphorylation status of key signaling molecules following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (use high percentage, e.g., 15%, for histone resolution)[9]
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[9]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. For phosphorylation studies, cells may be starved and then stimulated (e.g., with EGF) before lysis.
-
Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to loading controls.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol measures the ability of this compound to inhibit HDAC enzyme activity. Many commercial kits are available for this purpose. The general principle involves an acetylated substrate that, when deacetylated by HDAC, can be cleaved by a developer to produce a fluorescent signal.
Materials:
-
HDAC Assay Kit (e.g., from Abcam, Cayman Chemical, EpigenTek) containing:
-
HDAC Substrate (acetylated peptide with a fluorophore)
-
Assay Buffer
-
HDAC Enzyme (e.g., HeLa nuclear extract or purified HDAC1)
-
Developer
-
HDAC Inhibitor Control (e.g., Trichostatin A)
-
-
This compound
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. Create a serial dilution of this compound and the control inhibitor.
-
Reaction Setup: In a black 96-well plate, add assay buffer, HDAC enzyme source, and the diluted this compound or control inhibitor. Include wells for no-enzyme and no-inhibitor controls.
-
Reaction Initiation: Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the HDAC enzyme to deacetylate the substrate.
-
Development: Stop the enzymatic reaction and initiate the development by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubation: Incubate for 15-20 minutes at room temperature.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm/440-460 nm).[10]
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each this compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
In Vitro EGFR/HER2 Kinase Assay
This protocol measures the ability of this compound to inhibit the kinase activity of EGFR and HER2. This is often performed using luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays that measure ATP consumption or substrate phosphorylation.
Materials:
-
Kinase Assay Kit (e.g., Promega ADP-Glo™, Cell Signaling Technology HTScan®) containing:
-
Recombinant EGFR or HER2 enzyme
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer
-
-
This compound
-
White (for luminescence) or black (for fluorescence) 384-well or 96-well plates
-
Plate reader (luminometer or fluorometer)
Protocol (General principle based on ADP-Glo™):
-
Reaction Setup: In a white plate, add the kinase reaction buffer, recombinant EGFR or HER2 enzyme, and serial dilutions of this compound.
-
Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate, converting ATP to ADP.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP in the well. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Record the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each this compound concentration and determine the IC₅₀ value.
References
- 1. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. abcam.com [abcam.com]
CUDC-101: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-101 is a potent, multi-targeted small molecule inhibitor that simultaneously targets histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2][3] This dual-action mechanism allows this compound to synergistically suppress multiple oncogenic signaling pathways, making it a compound of significant interest in cancer research and drug development.[4][5] By inhibiting both epigenetic and receptor tyrosine kinase signaling, this compound has demonstrated broad anti-proliferative and pro-apoptotic activities in a variety of cancer cell lines, including those resistant to single-agent therapies.[5][6]
These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including recommended working concentrations, detailed experimental protocols for key assays, and a summary of its inhibitory activity across different cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by concurrently inhibiting two critical classes of cancer-related enzymes:
-
Histone Deacetylases (HDACs): this compound inhibits class I and II HDACs, leading to an increase in the acetylation of histone and non-histone proteins.[7] This epigenetic modification results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis.
-
EGFR and HER2 Tyrosine Kinases: this compound competitively binds to the ATP-binding pocket of EGFR and HER2, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3] Key pathways affected include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[1][4][8]
The combined inhibition of these pathways can lead to a more potent and durable anti-tumor response compared to single-target agents.
This compound Signaling Pathway
Caption: this compound inhibits EGFR/HER2 and HDACs, affecting downstream pathways.
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| SK-BR-3 | Breast Cancer | Proliferation Assay (ATP content) | 0.04 |
| MDA-MB-231 | Breast Cancer | Proliferation Assay (ATP content) | 0.1 |
| HepG2 | Liver Cancer | Proliferation Assay (ATP content) | 0.13 |
| 8505c | Anaplastic Thyroid Cancer | Proliferation Assay | 0.15 |
| C-643 | Anaplastic Thyroid Cancer | Proliferation Assay | 1.66 |
| SW-1736 | Anaplastic Thyroid Cancer | Proliferation Assay | 1.66 |
| MCF7 | Breast Cancer | MTT Assay | 0.55 |
Data compiled from multiple sources.[7]
For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.
General Experimental Workflow
Caption: A general workflow for in vitro experiments with this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight to allow for attachment.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect the floating cells from the medium.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the EGFR and HDAC signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-acetylated Histone H3, anti-total Histone H3, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein level.
-
Troubleshooting
-
Low Cell Viability in Control Group (MTT Assay): Ensure optimal cell seeding density and healthy cell culture conditions. Check for contamination.
-
High Background in Western Blots: Optimize blocking conditions (time and blocking agent). Ensure adequate washing steps. Use high-quality antibodies at the recommended dilutions.
-
Weak Signal in Western Blots: Increase the amount of protein loaded. Check the activity of the primary and secondary antibodies. Ensure the ECL substrate has not expired.
-
Inconsistent Flow Cytometry Results: Ensure proper compensation is set. Analyze cells promptly after staining to avoid changes in apoptosis progression.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound in their cell culture experiments to investigate its therapeutic potential and underlying mechanisms of action.
References
- 1. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Studies with CUDC-101
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of CUDC-101, a multi-targeted inhibitor of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).
Overview
This compound is a first-in-class small molecule that simultaneously targets both receptor tyrosine kinases (RTKs) and class I/II HDAC enzymes.[1] This dual-action mechanism provides a synergistic anticancer effect, making it a compound of significant interest in preclinical and clinical research.[1] In vivo studies have demonstrated its broad antitumor activity in various xenograft models, including those resistant to other targeted therapies.[1][2] Mechanistic studies have shown that this compound not only directly inhibits EGFR and HER2 signaling but also attenuates signaling mediated by HER3, MET, AXL, and AKT.[1]
In Vivo Dosage and Administration
The appropriate dosage and administration route for this compound in in vivo studies can vary depending on the animal model, tumor type, and experimental goals. The following tables summarize dosages used in published preclinical and clinical studies.
Table 1: Preclinical In Vivo Dosages of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Efficacy |
| Athymic nude mice | Liver Cancer (HepG2 xenograft) | 120 mg/kg/day | Oral | Induced 30% tumor regression.[2] |
| Athymic nude mice | Non-Small Cell Lung Cancer (H358 xenograft) | Dose-dependent | Intravenous | Inhibited tumor growth. |
| Athymic nude mice | Non-Small Cell Lung Cancer (A549 xenograft) | Not specified | Intravenous | Potent inhibition of tumor growth. |
| Athymic nude mice | Colorectal Cancer (HCT116 xenograft) | Not specified | Intravenous | Inhibited tumor growth. |
| Athymic nude mice | Pancreatic Cancer (HPAC xenograft) | Not specified | Intravenous | Inhibited tumor growth. |
| NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ mice | Anaplastic Thyroid Cancer (8505c-Luc2 metastasis model) | Not specified | Not specified | Inhibited tumor growth and metastasis, prolonged survival.[3] |
| Athymic nude mice | Breast Cancer (MDA-MB-231 xenograft) | 20 mg/kg (for blocking) | Intravenous (co-injection) | Used for in vivo blocking experiments with a radiolabeled tracer.[4] |
Table 2: Clinical In Vivo Dosages of this compound
| Study Population | Cancer Type | Dosage | Administration Route | Key Findings |
| Patients with advanced solid tumors | Advanced Solid Tumors | Up to 275 mg/m² daily for 5 days every 2 weeks | Intravenous | Maximum Tolerated Dose (MTD) established at 275 mg/m². Showed promising single-agent activity.[1] |
| Patients with head and neck squamous cell carcinoma | Head and Neck Squamous Cell Carcinoma | 225 mg/m² - 275 mg/m² | Intravenous (in combination with chemoradiation) | MTD of combination therapy established at 275 mg/m².[5] |
Experimental Protocols
Drug Preparation
For Preclinical (Oral) Administration:
-
Formulation: this compound can be formulated for oral gavage. A common vehicle is a solution of 15% Captisol.[6]
-
Preparation Steps:
-
Weigh the required amount of this compound powder.
-
Prepare a 15% (w/v) solution of Captisol in sterile water.
-
Suspend the this compound powder in the Captisol solution to achieve the desired final concentration.
-
Mix thoroughly to form a uniform suspension. It is recommended to use the mixed solution immediately.[6]
-
For Preclinical (Intravenous) Administration:
-
Formulation: For intravenous injection, this compound can be dissolved in a suitable vehicle such as a mixture of DMSO and corn oil.[6]
-
Preparation Steps:
-
Prepare a stock solution of this compound in DMSO (e.g., 75 mg/mL).
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a homogenous solution. Use the mixed solution immediately for optimal results.[6]
-
For Clinical (Intravenous) Administration:
-
Reconstitution: this compound is supplied as a lyophilized powder. It should be reconstituted with sterile water to a concentration of 30 mg/mL.[1]
-
Final Dilution: The reconstituted solution is further diluted with 5% dextrose in sterile water to a total volume of approximately 100 mL for administration.[1]
Animal Handling and Tumor Implantation
-
Animal Models: Four to six-week-old female athymic nude mice are commonly used for xenograft studies.[2]
-
Cell Implantation:
-
Cancer cells (e.g., HepG2) are cultured under standard conditions.
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-free medium).
-
A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor size is measured regularly (e.g., twice a week) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment is typically initiated when tumors reach a predetermined average size (e.g., 281 mm³).[2]
-
Treatment and Monitoring
-
Administration: Administer this compound according to the chosen route and schedule (e.g., daily oral gavage).
-
Monitoring:
-
Continue to monitor tumor growth throughout the treatment period.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: The study may be terminated when tumors reach a maximum allowable size, or after a predetermined treatment duration. At the endpoint, tumors and other tissues can be collected for further analysis (e.g., pharmacodynamics).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for an in vivo study.
Caption: Signaling pathways targeted by this compound.
Caption: Experimental workflow for a this compound in vivo study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 64Cu-Labeled this compound for in Vivo PET Imaging of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of Cudc-101 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Cudc-101, a multi-targeted inhibitor of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). This document outlines the experimental workflow, data presentation, and the signaling pathways affected by this compound.
This compound has been shown to induce broad antiproliferative and pro-apoptotic activities in various cancer cell lines.[1][2] Its mechanism of action involves the simultaneous inhibition of key oncogenic pathways, leading to cell cycle arrest, apoptosis, and reduced cell migration.[1][3][4] Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound by assessing changes in the expression and phosphorylation status of key proteins involved in these signaling cascades.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations and effects of this compound on various cancer cell lines. This data is essential for designing experiments and interpreting the results of Western blot analysis.
| Parameter | Cell Line(s) | Value(s) | Key Findings | Reference(s) |
| IC50 (HDAC) | - | 4.4 nM | Potent inhibition of HDAC activity. | [5][6] |
| IC50 (EGFR) | - | 2.4 nM | Strong inhibition of EGFR kinase activity. | [5][6] |
| IC50 (HER2) | - | 15.7 nM | Effective inhibition of HER2 kinase activity. | [5][6] |
| Antiproliferative Activity (IC50) | SK-BR-3 | 0.04 µM | Demonstrates potent growth inhibition in HER2-overexpressing breast cancer cells. | [5] |
| Effective Concentration | T24, T24-EGFR-OE | 0.5-5 µM | Dose-dependent decrease in cell viability and proliferation. | [7] |
| Treatment Duration for Protein Expression Changes | MDA-MB-231, ATC cells, ARP-1, CAG | 2, 24, 48 hours | Time-dependent alterations in key signaling proteins. | [1][3][4] |
Signaling Pathway Affected by this compound
This compound exerts its anti-cancer effects by simultaneously targeting multiple critical signaling pathways. As an HDAC inhibitor, it increases the acetylation of histone and non-histone proteins, leading to changes in gene expression.[5] By inhibiting EGFR and HER2, it blocks downstream pro-survival pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][3][7] This dual action leads to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.[1][3][4]
Caption: Signaling pathway targeted by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot experiment on cells treated with this compound.
Caption: Western blot experimental workflow.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., T24, MDA-MB-231, ARP-1) in appropriate culture dishes or plates and allow them to adhere and reach 60-70% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 µM).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time periods (e.g., 2, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
For Adherent Cells:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8][9]
-
Add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish (e.g., 1 mL for a 10 cm dish).[8][9]
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9][10]
-
Incubate the lysate on ice for 20-30 minutes with gentle agitation.[8][9]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[8][10]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube, avoiding the pellet.[8][10]
For Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifuging at 1,000 RPM for 5 minutes at 4°C.[8]
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[8][9]
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer (with inhibitors).
-
Proceed with steps 5-7 as described for adherent cells.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Based on the concentrations, normalize the volume of each lysate to ensure equal protein loading for the Western blot.
Sample Preparation for SDS-PAGE
-
To the normalized protein lysates, add an appropriate volume of 2x or 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Centrifuge the samples briefly before loading them onto the gel.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of an SDS-polyacrylamide gel.[8] Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies for this compound studies include those against:
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands to compare protein expression levels between different treatment groups.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nsjbio.com [nsjbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 11. origene.com [origene.com]
Application Notes and Protocols for CUDC-101 Cell Viability Assays
Introduction
CUDC-101 is a potent, multi-targeted inhibitor designed to simultaneously block the activity of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2][3][4][5] By targeting these key pathways, this compound disrupts critical cellular processes, leading to cell cycle arrest, apoptosis, and a broad antiproliferative effect across a range of cancer cell types.[1][4][6] Its mechanism involves the inhibition of class I and II HDACs, as well as the tyrosine kinase activity of EGFR and HER2, which can help overcome resistance mechanisms associated with single-target therapies.[1][3]
This document provides detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual mechanism of action. Firstly, it inhibits class I and II HDACs, leading to an accumulation of acetylated histones and other non-histone proteins like p53 and α-tubulin.[1] This results in the modulation of gene expression, ultimately inducing cell cycle arrest and apoptosis. Secondly, it directly inhibits the kinase activity of EGFR (HER1) and HER2, blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][6] The compound has demonstrated potent activity against various cancer cell lines with IC50 values typically in the nanomolar to low micromolar range.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C24H26N4O4 | CID 24756910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Facebook [cancer.gov]
- 6. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CUDC-101 Cell Cycle Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the effects of CUDC-101, a multi-targeted inhibitor of Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), on the cell cycle of cancer cells using flow cytometry.[1][2][3][4][5]
Introduction
This compound is a potent small molecule inhibitor that has been shown to exert significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[4] Its mechanism of action involves the simultaneous inhibition of HDAC, EGFR, and HER2, leading to the disruption of key downstream signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways.[2][6][7] A hallmark of this compound's cellular effect is the induction of G2/M phase cell cycle arrest.[1][2][8][9][10] This is often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[8][11][12]
Flow cytometry using propidium iodide (PI) staining is a robust and widely used method for analyzing cellular DNA content and determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13] This protocol outlines the necessary steps to treat cells with this compound, prepare them for flow cytometry, and analyze the resulting cell cycle data.
Experimental Protocols
Materials
-
This compound (Stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231, T24, various anaplastic thyroid cancer or multiple myeloma cell lines)[1][2][7][8]
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (DNase-free, e.g., 100 µg/mL)
-
Flow cytometer
-
15 mL conical tubes
-
Microcentrifuge tubes
Experimental Workflow
The following diagram illustrates the overall experimental workflow for this compound cell cycle analysis.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration.
-
Treat the cells with varying concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).[1]
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Discard the supernatant.
-
Resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[14] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[14][15]
-
-
Staining:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes.[14]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.[14]
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[16]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[15][16]
-
-
Flow Cytometry Analysis:
-
Filter the stained cell suspension through a 40 µm cell strainer to remove any aggregates.[15]
-
Analyze the samples on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population.
-
Use a pulse width or area vs. height plot of the fluorescence signal to exclude doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity (DNA content).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
The quantitative data obtained from the cell cycle analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment (Concentration) | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 24 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (X nM) | 24 | 30.5 ± 2.8 | 15.3 ± 1.9 | 54.2 ± 4.5 |
| Vehicle Control (DMSO) | 48 | 58.1 ± 4.0 | 23.5 ± 2.9 | 18.4 ± 2.1 |
| This compound (X nM) | 48 | 25.7 ± 3.5 | 10.1 ± 1.5 | 64.2 ± 5.2 |
Table 1: Representative data of cell cycle distribution in a cancer cell line following treatment with this compound. Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
This compound's induction of G2/M arrest is a consequence of its multi-targeted inhibition of EGFR, HER2, and HDACs, which impacts downstream signaling pathways that regulate cell cycle progression.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for Monitoring CUDC-101 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the pharmacodynamic (PD) activity of CUDC-101, a dual inhibitor of histone deacetylases (HDACs) and receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3][4] By monitoring key biomarkers, researchers can assess the biological activity of this compound in preclinical and clinical settings.
This compound exerts its anticancer effects by simultaneously blocking crucial signaling pathways involved in cell proliferation, survival, and differentiation.[4][5][6] Its inhibitory action on HDACs leads to an increase in histone acetylation, while its effect on EGFR and HER2 results in decreased phosphorylation of these receptors and their downstream signaling components.[1][7][8]
This document outlines detailed protocols for quantifying two primary pharmacodynamic markers of this compound activity:
-
Increased Histone H3 Acetylation: A direct indicator of HDAC inhibition.
-
Decreased EGFR Phosphorylation: A measure of EGFR signaling pathway inhibition.
Key Pharmacodynamic Markers and Effects of this compound
This compound has been shown to modulate several key proteins involved in cancer progression. The following table summarizes the inhibitory concentrations and observed effects on primary pharmacodynamic markers.
| Target/Marker | Assay Type | Cell Line/System | IC50 / Effect | Reference |
| HDAC | Biochemical Assay | HeLa Cell Nuclear Extract | 4.4 nM | [9] |
| EGFR | Biochemical Assay | N/A | 2.4 nM | [9] |
| HER2 | Biochemical Assay | N/A | 15.7 nM | [9] |
| Acetylated Histone H3 | Immunohistochemistry | Human Skin Biopsies | Significant increase in H-score post-treatment | [7] |
| Phosphorylated EGFR | Western Blot | Multiple Myeloma Cell Lines | Significant decrease in p-EGFR levels | |
| Downstream Effectors | Western Blot | Anaplastic Thyroid Cancer Cells | Increased p21 & E-cadherin; Decreased survivin, XIAP, β-catenin, N-cadherin, Vimentin | [1] |
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound, targeting both HDAC and the EGFR/HER2 signaling pathways.
Caption: this compound's dual inhibition of EGFR/HER2 and HDAC signaling pathways.
Experimental Protocols
Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol details the detection of phosphorylated EGFR in cell lysates, a key marker for this compound's RTK inhibitory activity.
Workflow Diagram:
Caption: Western Blot workflow for detecting phosphorylated EGFR.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-EGFR (e.g., Tyr1068) and Mouse anti-total-EGFR
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR and total EGFR (at appropriate dilutions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
-
Immunohistochemistry (IHC) for Phosphorylated EGFR (p-EGFR)
This protocol is for the detection of p-EGFR in formalin-fixed, paraffin-embedded (FFPE) tissue sections, which is useful for in vivo studies.
Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study of this compound, a Multitarget Inhibitor of HDACs, EGFR, and HER2, in Combination with Chemoradiation in Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PathScan® Acetylated Histone H3 Sandwich ELISA Kit (#7232) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Synergistic Inhibition of Pancreatic Cancer by CUDC-101 and Gemcitabine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for studying the synergistic anti-tumor effects of CUDC-101, a multi-targeted inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), in combination with the nucleoside analog gemcitabine. The combination of this compound and gemcitabine has demonstrated significant synergistic activity in preclinical models of pancreatic cancer, primarily by enhancing apoptosis and inhibiting key survival signaling pathways. These notes offer a comprehensive guide to reproducing and expanding upon these findings, including detailed experimental protocols and data presentation guidelines.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options and a dismal prognosis. Gemcitabine has been a cornerstone of treatment, but its efficacy is often limited by intrinsic and acquired resistance. This compound is a novel agent that targets multiple oncogenic pathways simultaneously.[1][2][3][4] The combination of this compound and gemcitabine represents a promising therapeutic strategy to overcome gemcitabine resistance and enhance its anti-tumor activity. Studies have shown that this combination results in synergistic inhibition of cell proliferation and induction of apoptosis in pancreatic cancer cell lines.[5][6] The underlying mechanism involves the downregulation of the PI3K/Akt/mTOR and Erk signaling pathways.[5][6][7]
Data Presentation
Table 1: In Vitro Synergistic Effects of this compound and Gemcitabine on Pancreatic Cancer Cell Viability
| Cell Line | Treatment | Concentration | Effect |
| PANC-1 | This compound | 100-1000 nM | Dose-dependent inhibition of proliferation[5] |
| PANC-1 | Gemcitabine | 100-2000 nM | Dose-dependent inhibition of proliferation[5] |
| PANC-1 | This compound + Gemcitabine | Synergistic concentrations | Significantly greater inhibition of proliferation compared to single agents[5] |
| MIA PaCa-2 | This compound | 100-1000 nM | Dose-dependent inhibition of proliferation[5] |
| MIA PaCa-2 | Gemcitabine | 100-2000 nM | Dose-dependent inhibition of proliferation[5] |
| MIA PaCa-2 | This compound + Gemcitabine | Synergistic concentrations | Significantly greater inhibition of proliferation compared to single agents[5] |
Table 2: Apoptosis Induction by this compound and Gemcitabine in Pancreatic Cancer Cells
| Cell Line | Treatment | Apoptotic Rate (Early + Late) |
| PANC-1 | Control | Baseline |
| PANC-1 | Gemcitabine | ~8.4% increase |
| PANC-1 | This compound | ~5.6% increase |
| PANC-1 | This compound + Gemcitabine | ~39.2% |
| MIA PaCa-2 | Control | Baseline |
| MIA PaCa-2 | Gemcitabine | ~32% |
| MIA PaCa-2 | This compound | ~15.9% |
| MIA PaCa-2 | This compound + Gemcitabine | ~57.2% |
Signaling Pathway and Experimental Workflow
Caption: Synergistic mechanism of this compound and Gemcitabine in pancreatic cancer.
Caption: Experimental workflow for studying the synergistic effects of this compound and Gemcitabine.
Experimental Protocols
Cell Culture
-
Cell Lines: PANC-1 and MIA PaCa-2 human pancreatic cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, gemcitabine, or the combination for 48 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The synergistic effect can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies: p-Akt, Akt, p-mTOR, mTOR, p-S6, S6, p-4EBP1, 4EBP1, p-Erk, Erk, E-cadherin, Vimentin, Snail, Slug, MMP-9, and β-actin (as a loading control).
In Vivo Xenograft Model
-
Animal Model: Use 4-6 week old male BALB/c nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 PANC-1 or MIA PaCa-2 cells into the right flank of each mouse.
-
Tumor Growth and Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, and this compound + gemcitabine).
-
Drug Administration: Administer drugs as per the established dosing schedule and route (e.g., intraperitoneal injection).
-
Tumor Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition among the different treatment groups.
Conclusion
The combination of this compound and gemcitabine demonstrates significant synergistic anti-tumor activity in pancreatic cancer models. The provided protocols and application notes serve as a detailed guide for researchers to investigate this promising therapeutic strategy further. The multi-targeted approach of this compound, particularly its ability to inhibit key survival pathways like PI3K/Akt/mTOR and Erk, provides a strong rationale for its combination with standard chemotherapy agents like gemcitabine to improve patient outcomes in pancreatic and potentially other cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C24H26N4O4 | CID 24756910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Antitumor activity of the novel HDAC inhibitor this compound combined with gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. This compound enhances the chemosensitivity of gemcitabine-treated lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: CUDC-101 Solubility, Stability, and Handling in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction CUDC-101 is a potent, multi-targeted small molecule inhibitor designed to simultaneously block the activity of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2][3] By targeting these key oncogenic pathways, this compound has demonstrated broad antiproliferative activity across a range of cancer cell lines and potent anti-tumor effects in xenograft models.[1][4] Its unique mechanism of action offers potential advantages in overcoming drug resistance associated with single-target therapies.[1] This document provides detailed information on the solubility and stability of this compound, along with protocols for its preparation and use in cell culture-based experiments.
Mechanism of Action this compound exerts its anticancer effects by concurrently inhibiting three critical classes of cancer-related enzymes. It potently inhibits Class I and II HDACs, leading to the acetylation of histone and non-histone proteins, which in turn affects gene expression and protein function.[1][4] Simultaneously, it blocks the tyrosine kinase activity of EGFR (HER1) and HER2, which are often overexpressed in various cancers.[1][2] The inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[5][6] This multi-targeted approach can lead to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[5][7]
Physicochemical Properties and Storage
Precise handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility. The following tables summarize its known solubility and recommended storage conditions.
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥21.7 mg/mL (~50 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh solvent.[4][8] |
| DMF | 10 mg/mL (~23 mM) | - |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL (~0.23 mM) | Limited aqueous solubility.[1] |
| Ethanol | Insoluble | - |
| Water | Insoluble | - |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 4 years | Protect from light.[1] |
| DMSO Stock Solution (e.g., 10 mM) | -20°C (Short-term) | Several months | Aliquot to avoid repeated freeze-thaw cycles.[7][8] |
| -80°C (Long-term) | Extended stability | Aliquot to avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for cell culture experiments.
Materials:
-
This compound powder (MW: 434.49 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 434.49 g/mol * 1000 mg/g = 4.345 mg
-
Weighing: Carefully weigh out 4.345 mg of this compound powder and place it into a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid dissolution if needed.[8]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store immediately at -20°C for short-term use or -80°C for long-term storage to maintain stability.[7]
Protocol 2: Determination of this compound Kinetic Solubility in Culture Media
Since this compound has low aqueous solubility, determining its practical solubility limit in your specific cell culture medium is crucial to avoid precipitation in experiments. This protocol provides a method for assessing kinetic solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C24H26N4O4 | CID 24756910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Cudc-101 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for CUDC-101. Here you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2][3] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] To aid dissolution, techniques such as vortexing, ultrasound, or using a hot water bath can be employed.[1]
Q2: What are the reported solubility concentrations of this compound in various solvents?
The solubility of this compound can vary between batches. However, typical solubility concentrations are summarized in the table below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 2 - 44 | 4.6 - 101.26 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1] |
| DMF | 10 | - | |
| DMF:PBS (pH 7.2) (1:9) | 0.1 | - | |
| Ethanol | Insoluble | - | [1] |
| Water | Insoluble | - | [1] |
Q3: How should I prepare this compound for in vivo animal studies?
For in vivo administration, this compound requires specific formulations to ensure bioavailability and tolerability. Common formulations include:
-
Corn oil-based formulation: A mixture of DMSO and corn oil can be used. For example, a 75 mg/mL stock solution in DMSO can be diluted by adding 50 μL to 950 μL of corn oil.[1]
-
PEG300 and Tween 80 formulation: Formulations containing % DMSO + % PEG300 + % Tween 80 + % ddH2O are also suggested for in vivo use.[1]
It is crucial to use the mixed solution immediately for optimal results.[1]
Q4: How should I store this compound powder and stock solutions?
-
Powder: this compound powder should be stored at -20°C for up to 3 years.[1][5]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Problem: this compound is not fully dissolving in DMSO.
-
Solution 1: Use fresh, anhydrous DMSO. this compound's solubility is sensitive to moisture.[1] Ensure your DMSO is of high quality and has been stored properly to prevent water absorption.
-
Solution 2: Gentle Heating. A warm water bath (37°C) can aid in dissolving the compound. Avoid excessive heat which could degrade the compound.
-
Solution 3: Sonication. Brief periods of sonication can help break up any clumps and facilitate dissolution.
-
Solution 4: Vortexing. Vigorous vortexing can also improve solubility.
Problem: Precipitation is observed after diluting the DMSO stock solution in an aqueous buffer (e.g., PBS).
-
Solution 1: Lower the final concentration. this compound has very low aqueous solubility.[2] The final concentration in your aqueous medium may be too high. Try performing serial dilutions to find the maximum soluble concentration in your specific buffer.
-
Solution 2: Use a co-solvent or surfactant. For certain applications, the addition of a small percentage of a co-solvent like PEG300 or a surfactant like Tween 80 to your aqueous buffer might improve solubility. However, ensure these additives are compatible with your experimental system.
-
Solution 3: Prepare a fresh dilution immediately before use. Do not store diluted aqueous solutions of this compound for extended periods as precipitation can occur over time.
Signaling Pathway and Experimental Workflow
This compound is a multi-targeted inhibitor that simultaneously targets HDAC, EGFR, and HER2.[1][2][5][6][7] This dual-action mechanism is a key aspect of its anti-cancer activity.
Caption: this compound signaling pathway inhibition.
The following workflow outlines a general procedure for testing the solubility of this compound.
Caption: Experimental workflow for this compound solubility testing.
This troubleshooting guide provides a logical approach to resolving common solubility issues encountered with this compound.
Caption: Troubleshooting logic for this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: CUDC-101 Acquired Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to CUDC-101 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What are the known mechanisms of acquired resistance to this compound?
While this compound is designed to counteract resistance mechanisms, prolonged treatment can still lead to the development of resistant cell populations. The primary mechanisms of acquired resistance are thought to involve the activation of bypass signaling pathways that are not completely inhibited by this compound. These can include:
-
Upregulation of alternative receptor tyrosine kinases (RTKs):
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MET Amplification: Increased expression and activation of the MET receptor can provide a bypass signaling route, allowing cancer cells to survive and proliferate despite EGFR/HER2 inhibition.[5][6] this compound has been shown to reduce MET expression and phosphorylation, but high levels of MET amplification may overcome this effect.[6]
-
AXL Upregulation: Overexpression of the AXL receptor tyrosine kinase has been identified as a mechanism of resistance to EGFR inhibitors.[2][5][7][8] this compound can reduce AXL levels, but resistant clones may exhibit sustained AXL signaling.[7][8]
-
-
Alterations in downstream signaling pathways:
-
Constitutive AKT Activation: Mutations or other alterations leading to the constitutive activation of the PI3K/AKT pathway, downstream of EGFR/HER2, can render cells independent of upstream signaling for survival. This compound can attenuate AKT signaling, but may not be sufficient in cases of strong constitutive activation.[3][6]
-
-
Epithelial-to-Mesenchymal Transition (EMT):
-
Loss of E-cadherin: Some resistant cells may undergo EMT, characterized by the loss of the epithelial marker E-cadherin and the gain of mesenchymal markers. This transition is associated with increased motility and invasion, as well as drug resistance.[5][7][8] this compound has been shown to restore E-cadherin expression in some resistant models.[7][8]
-
Q3: My cells are showing reduced sensitivity to this compound. How can I confirm if they have developed resistance?
To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Q4: I have confirmed resistance in my cell line. What are the next steps to investigate the mechanism?
Once resistance is confirmed, you can investigate the underlying mechanisms by:
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the EGFR, HER2, MET, and AXL signaling pathways in both sensitive and resistant cells. Pay close attention to p-EGFR, p-HER2, total and p-MET, total and p-AXL, and downstream effectors like p-AKT and p-ERK.
-
Gene Expression Analysis: Use qPCR or RNA-seq to assess changes in the mRNA levels of genes associated with resistance, such as MET, AXL, and EMT markers (CDH1, VIM, ZEB1).
-
Functional Assays: Perform cell migration and invasion assays (e.g., wound healing or transwell assays) to determine if the resistant cells have acquired a more invasive phenotype, which is often associated with EMT.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | Cell passage number is too high, leading to genetic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding for all dose-response assays. | |
| Variability in drug preparation. | Prepare fresh drug dilutions from a validated stock solution for each experiment. | |
| No significant difference in IC50 between parental and suspected resistant cells | Resistance may be transient or partial. | Culture the cells in the presence of this compound for a longer duration to select for a more robustly resistant population. |
| The assay used may not be sensitive enough. | Try a different viability/proliferation assay (e.g., colony formation assay for long-term effects). | |
| Difficulty in detecting changes in protein phosphorylation by Western blot | Suboptimal antibody quality or concentration. | Validate your antibodies and optimize their concentrations. Use positive and negative controls. |
| Protein degradation during sample preparation. | Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Low levels of basal phosphorylation. | Consider stimulating the cells with the appropriate ligand (e.g., EGF for EGFR) to induce phosphorylation before this compound treatment. |
Quantitative Data Summary
Table 1: Growth Inhibitory IC50 Values of this compound and Other Inhibitors in MET-Overexpressing NSCLC and Gastric Cancer Cell Lines. [5][7]
| Cell Line | Cancer Type | Erlotinib IC50 (µM) | Vorinostat IC50 (µM) | This compound IC50 (µM) |
| H1993 | NSCLC | >10 | 0.45 | 0.21 |
| NCI-H441 | NSCLC | >10 | 0.52 | 0.28 |
| Hs746T | Gastric | >10 | 0.38 | 0.15 |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound in various cancer cell lines. [1]
| Cell Line | Cancer Type | This compound IC50 (µM) |
| SK-BR-3 | Breast | 0.04 |
| MDA-MB-231 | Breast | 0.1 |
| HepG2 | Liver | 0.13 |
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating this compound resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.
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Initial Treatment: Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Gradual Dose Escalation: Once the cells resume a normal growth rate (comparable to the untreated parental cells), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).
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Monitoring: At each concentration, monitor the cells for signs of recovery and proliferation. Only increase the drug concentration once the cells have adapted to the current dose.
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Selection of Resistant Clones: After several months of continuous culture with increasing drug concentrations, you should have a population of resistant cells. You can then isolate single-cell clones by limiting dilution to establish stable resistant cell lines.
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Characterization: Regularly characterize the resistant cell lines by determining their IC50 for this compound and comparing it to the parental line. Also, perform molecular analyses (e.g., Western blotting) to investigate the mechanisms of resistance.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol outlines the steps for analyzing the expression and phosphorylation of proteins involved in this compound resistance.
Materials:
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Parental and this compound resistant cells
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This compound
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Cell Lysis: Plate parental and resistant cells and treat them with the desired concentrations of this compound for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Workflow Diagrams
Caption: Mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potential advantages of this compound, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Cudc-101 Preclinical Dose-Limiting Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of Cudc-101 observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical toxicology studies of this compound.
| Animal Model | Dose | Route of Administration | Observed Toxicities/Effects | Source |
| Dog | 40 mg/kg/day | Not Specified | Vacuolation of the proximal tubule epithelium in the kidney. | [1] |
| Dog | 80 mg/kg/day | Not Specified | Dose-related incidence and severity of vacuolation of the proximal tubule epithelium in the kidney. | [1] |
| Rat | Not Specified | Not Specified | Identified as the most sensitive species in preclinical toxicology studies. The starting dose for the first-in-human study was one-sixth of the highest non-significantly toxic dose (HNSTD) in rats. | [1] |
| Mouse (nude nu/nu CD-1) | 120 mg/kg/day | Intravenous (i.v.) | Efficacious dose in a Hep-G2 liver cancer xenograft model, inducing tumor regression. More efficacious than the maximum tolerated dose of erlotinib. | [2] |
| Mouse (NOD-SCID) | 30 mg/kg/day | Not Specified | Significantly inhibited tumor growth in a multiple myeloma xenograft model with no significant difference in body weight compared to the vehicle group. |
Signaling Pathway
This compound is a multi-targeted inhibitor that simultaneously targets Histone Deacetylases (HDACs), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[3] This dual-pathway inhibition is designed to overcome resistance mechanisms that can arise from single-agent therapies.
Caption: this compound signaling pathway.
Experimental Protocols
In Vivo Xenograft Efficacy Studies
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Animal Models: Female athymic nude (nu/nu) mice or Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice are commonly used.
-
Tumor Cell Implantation: Cancer cell lines (e.g., Hep-G2, A549, MDA-MB-468, HCT116, CAL-27, HPAC) are subcutaneously injected into the flanks of the mice.[2]
-
Dosing Regimen:
-
Vehicle: A common vehicle for i.v. administration is a 30% Captisol solution.
-
Monitoring: Tumor volume and body weight should be measured regularly (e.g., twice weekly).
-
Endpoint: Studies are typically terminated when tumors in the control group reach a predetermined size, or if signs of toxicity (e.g., significant weight loss, morbidity) are observed.
Toxicology Studies in Dogs
-
Dose Levels: 40 and 80 mg/kg/day have been reported.[1]
-
Route of Administration: While not explicitly stated in the available literature, intravenous infusion is a likely route based on clinical administration.
-
Monitoring: Regular monitoring of clinical signs, body weight, food consumption, and hematology/serum chemistry is standard.
-
Endpoint Analysis: Histopathological examination of organs, with a particular focus on the kidneys, is crucial for identifying treatment-related toxicities.[1]
Troubleshooting and FAQs
Q1: We are observing significant weight loss in our mice at the 120 mg/kg/day dose. Is this expected?
A1: While the 120 mg/kg/day dose has been reported as efficacious, it is a high dose.[2] Animal strain, age, and overall health can influence tolerance. If you observe significant weight loss (>15-20%), consider the following:
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Reduce the dose: A dose of 30 mg/kg/day has been shown to be effective and well-tolerated in some models.
-
Intermittent Dosing: Consider a dosing schedule of 5 days on, 2 days off, or every other day, to allow for recovery.
-
Supportive Care: Ensure easy access to food and water, and consider providing nutritional supplements.
Q2: Our in vivo study with this compound is not showing the expected anti-tumor efficacy. What could be the issue?
A2: Several factors could contribute to a lack of efficacy:
-
Drug Formulation and Administration: this compound has limited aqueous solubility. Ensure proper formulation, for example, in a Captisol-based vehicle for intravenous injection. Confirm the accuracy of your dosing calculations and administration technique.
-
Tumor Model: The sensitivity of different cancer cell lines to this compound can vary. Ensure that your chosen cell line expresses the targets (EGFR, HER2) and is dependent on the pathways inhibited by this compound.
-
Drug Stability: Prepare fresh dosing solutions and handle them according to the manufacturer's recommendations to avoid degradation.
Q3: We are planning a preclinical toxicology study. What are the key organs to monitor for this compound toxicity?
A3: Based on available data, the kidney is a primary organ of concern.[1] In dog toxicology studies, vacuolation of the proximal tubule epithelium was observed.[1] Therefore, it is crucial to include comprehensive histopathological evaluation of the kidneys in your study. Regular monitoring of serum creatinine and blood urea nitrogen (BUN) levels is also recommended.
Q4: How does the preclinical MTD in animals translate to the human dose?
A4: The maximum tolerated dose (MTD) in humans is determined through carefully conducted Phase I clinical trials.[1][4] The starting dose for these trials is often a fraction of the highest non-significantly toxic dose (HNSTD) in the most sensitive preclinical species (in the case of this compound, this was the rat).[1] Direct conversion of animal MTD to a human equivalent dose should be done with caution and using appropriate allometric scaling calculations. The clinically determined MTD for this compound as a single agent is 275 mg/m².[5]
Experimental Workflow Diagram
References
Technical Support Center: Enhancing CUDC-101 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of CUDC-101.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-targeted inhibitor that simultaneously targets Histone Deacetylases (HDACs), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] By inhibiting HDAC, this compound can alter gene expression, leading to cell cycle arrest and apoptosis. Its inhibition of EGFR and HER2 disrupts key signaling pathways involved in cancer cell proliferation, survival, and migration.[5][6]
Q2: My in vivo xenograft model is showing limited tumor growth inhibition with this compound monotherapy. What are the potential reasons and solutions?
A2: Limited efficacy of this compound monotherapy in a xenograft model can be attributed to several factors:
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Suboptimal Dosing and Administration: The dose and schedule may not be optimal for the specific cancer model. A dose-response study is recommended to determine the maximum tolerated dose (MTD) and the most effective dosing schedule. In some preclinical models, this compound has been administered intravenously at doses up to 120 mg/kg/day.[7][8]
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Tumor Model Resistance: The chosen cancer cell line may have intrinsic or acquired resistance mechanisms. This compound has shown efficacy in models resistant to single-target EGFR inhibitors, suggesting its potential in overcoming certain types of resistance.[9]
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Pharmacokinetics: The bioavailability and half-life of this compound in the specific mouse strain might be a limiting factor.
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Solution: Consider combination therapies, which have demonstrated synergistic effects with this compound.
Q3: What are the most promising combination strategies to enhance this compound efficacy in vivo?
A3: Preclinical and clinical studies have shown that combining this compound with other anti-cancer agents can significantly improve its therapeutic effect. Promising combinations include:
-
Chemotherapy:
-
Targeted Therapy:
-
Radiotherapy:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity or animal mortality in the treatment group. | The dose of this compound or the combination agent is too high. | Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) for this compound as a single agent and in combination. Start with lower doses and gradually increase while monitoring for signs of toxicity (e.g., weight loss, behavioral changes). |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | Variability in tumor cell implantation, animal health, or drug administration. | Ensure consistent cell numbers and viability for implantation. Use a standardized injection technique. Monitor animal health closely and exclude any animals that show signs of illness unrelated to the treatment. |
| Lack of correlation between in vitro and in vivo results. | Differences in drug metabolism, bioavailability, and the tumor microenvironment. | Analyze the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in your in vivo model. Assess target engagement in tumor tissue (e.g., histone acetylation, p-EGFR levels) to confirm the drug is reaching its target. |
| Difficulty in assessing target engagement in vivo. | Inadequate tissue collection or processing, or insensitive detection methods. | Optimize tissue harvesting and preservation protocols to maintain the integrity of phosphoproteins and acetylated histones. Use highly sensitive and validated antibodies for Western blotting or immunohistochemistry. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose and Schedule | Outcome | Reference |
| Liver Cancer | Hep-G2 | Mouse | 120 mg/kg/day, i.v. | Tumor regression | [7][8] |
| NSCLC (resistant) | A549 | Mouse | 120 mg/kg, i.v. | Potent inhibition of tumor growth | [7][8] |
| Breast Cancer | MDA-MB-468 | Mouse | Not specified | Significant tumor regression | [7] |
| Multiple Myeloma | ARP-1 | NOD-SCID Mouse | 30 mg/kg, daily | Significant inhibition of tumor growth | [14] |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Cancer Type | Combination Agent | Animal Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer | Gemcitabine | Nude Mouse | Not specified | Significant synergistic suppression of tumor growth | [1][4] |
| Multiple Myeloma | Bortezomib | Mouse | This compound: 30 mg/kg; Bortezomib: Not specified | Synergistic anti-myeloma effect | [10][11] |
| Head and Neck Cancer | Cisplatin + Radiation | Human Patients | This compound: 275 mg/m², thrice weekly; Cisplatin: 100 mg/m² every 3 weeks; Radiation: 70 Gy | Feasible with evidence of antitumor activity | [12][13] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Study
This protocol provides a general framework for establishing and treating a subcutaneous xenograft model.
-
Cell Culture: Culture the desired cancer cell line under standard conditions to ~80% confluency.
-
Cell Preparation:
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Trypsinize and harvest the cells.
-
Wash the cells twice with sterile, serum-free media or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL. Keep on ice.
-
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) every 2-3 days.
-
-
Treatment Initiation:
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
This compound Formulation: Prepare this compound solution as per the manufacturer's instructions. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer this compound and/or combination agents via the appropriate route (e.g., intravenous, intraperitoneal) at the predetermined dose and schedule. The vehicle should be administered to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Protocol 2: Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol details the detection of p-EGFR in tumor tissue lysates.
-
Tissue Homogenization:
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Excise the tumor and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE: Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for p-EGFR (e.g., phospho-Y1068) overnight at 4°C with gentle agitation.
-
On a separate membrane, incubate with an antibody for total EGFR as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
Protocol 3: Histone Acetylation Analysis in Tumor Tissue
This protocol describes the assessment of global histone H3 acetylation.
-
Histone Extraction:
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Homogenize the tumor tissue as described in Protocol 2.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M sulfuric acid).
-
-
Protein Quantification: Quantify the extracted histones using a Bradford assay.
-
Western Blot for Acetylated Histones:
-
Perform Western blotting as described in Protocol 2, using an antibody specific for acetylated histone H3 (e.g., pan-acetyl-H3).
-
Use an antibody for total histone H3 as a loading control.
-
-
ELISA-based Assay (Alternative):
-
Use a commercially available histone acetylation ELISA kit.
-
Follow the manufacturer's instructions to quantify the level of acetylated histones in the extracted samples.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound's multi-targeted mechanism of action.
Caption: General workflow for an in vivo efficacy study.
References
- 1. Antitumor activity of the novel HDAC inhibitor this compound combined with gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. BiTE® Xenograft Protocol [protocols.io]
- 4. e-century.us [e-century.us]
- 5. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]
- 10. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 1 Study of this compound, a multitarget inhibitor of HDACs, EGFR, and HER2, in combination with chemoradiation in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I Study of this compound, a Multitarget Inhibitor of HDACs, EGFR, and HER2, in Combination with Chemoradiation in Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Response to Cudc-101 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Cudc-101 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a multi-targeted small molecule inhibitor that simultaneously targets histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2][3] Its multi-targeted nature allows it to disrupt multiple oncogenic signaling pathways at once.[4][5] By inhibiting HDACs, this compound can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and tumor suppression.[4][5] Its inhibition of EGFR and HER2 directly targets key drivers of tumor growth and proliferation in many cancers.[1][2]
Q2: We are observing a poor response to this compound in our cancer cell line. What are the potential mechanisms of resistance?
While this compound is designed to overcome resistance to single-target EGFR inhibitors, cells can still develop resistance to it.[1] Potential mechanisms include:
-
Activation of alternative signaling pathways: Cancer cells might upregulate other survival pathways to bypass the effects of this compound. For example, activation of the MET or AXL receptor tyrosine kinases has been implicated in resistance to EGFR inhibitors and could potentially contribute to a reduced response to this compound.[1][6]
-
Mutations in drug targets: Although less common with multi-targeted inhibitors, mutations in HDAC, EGFR, or HER2 could potentially alter drug binding and efficacy. This compound has shown incomplete inhibition of the resistant EGFR T790M mutant.[7]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and effectiveness.
Q3: How can we determine if our cells are resistant to this compound?
To assess resistance, you can perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to sensitive cell lines reported in the literature. A significant increase in the IC50 value would indicate resistance.
Troubleshooting Guide
Problem: Suboptimal anti-proliferative effect of this compound in vitro.
| Possible Cause | Suggested Solution |
| Cell line is inherently resistant. | 1. Pathway Analysis: Perform western blotting or other molecular profiling techniques to investigate the activation status of alternative survival pathways such as MET, AXL, or the PI3K/Akt/mTOR pathway.[1][8] 2. Combination Therapy: Consider combining this compound with other therapeutic agents. Synergistic effects have been observed with gemcitabine in pancreatic cancer and bortezomib in multiple myeloma.[8][9] |
| Incorrect drug concentration or treatment duration. | 1. Dose-Response Curve: Generate a comprehensive dose-response curve to determine the optimal IC50 concentration for your specific cell line. 2. Time-Course Experiment: Evaluate the effect of this compound over different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Drug degradation. | 1. Proper Storage: Ensure this compound is stored correctly according to the manufacturer's instructions to maintain its stability and activity. 2. Fresh Preparation: Prepare fresh drug solutions for each experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Varies by cell line | [9] |
| Anaplastic Thyroid Cancer Cell Lines | Anaplastic Thyroid Cancer | Varies by cell line | [4] |
| MET-overexpressing NSCLC & Gastric Cancer | Non-Small Cell Lung & Gastric Cancer | Varies by cell line | [1] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for the desired duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, Acetyl-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for poor this compound response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | C24H26N4O4 | CID 24756910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potential advantages of this compound, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
CUDC-101 Technical Support Center: Impact on Normal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CUDC-101 on normal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-targeted small molecule inhibitor that simultaneously targets histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1] Its triple-action mechanism is designed to overcome the resistance often seen with single-target cancer therapies.[2]
Q2: Does this compound affect the viability of normal, non-cancerous cells?
Studies have shown that this compound exhibits a degree of selectivity for cancer cells over normal cells.[3] For instance, the cytotoxicity of this compound in normal peripheral blood mononuclear cells (PBMCs) did not show a significant increase with rising concentrations. However, at higher concentrations, this compound can impact the viability of some normal cells.
Q3: What is the IC50 of this compound in normal cell lines?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in some normal cell lines. It's important to note that these values can vary depending on the cell type and the assay conditions.
Quantitative Data on Normal Cell Viability
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| MCF-10A | Human breast epithelial | MTT Assay | 2.7 | [3] |
| PBMCs | Human peripheral blood mononuclear cells | Not specified | Low cytotoxicity | [1] |
| SVGp19 | Human embryonic glial cells | Not specified | Low cytotoxicity | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on the viability of adherent normal cells.
Materials:
-
Normal adherent cell line of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after this compound treatment.
Materials:
-
Normal cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment: Treat a sub-confluent culture of cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Seeding: After treatment, harvest the cells by trypsinization, count them, and seed a low, predetermined number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Colony Growth: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Once colonies are visible, wash the wells with PBS, fix the colonies with a suitable fixative (e.g., methanol), and then stain with crystal violet solution.
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay results | - Uneven cell seeding- Edge effects in the 96-well plate- Incomplete dissolution of formazan crystals | - Ensure a single-cell suspension before seeding and mix gently.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Pipette the solubilization solution up and down to ensure complete dissolution. |
| No colony formation in control wells | - Cell seeding density is too low- Cells have a low intrinsic plating efficiency- Suboptimal culture conditions | - Optimize the number of cells seeded per well.- Use a cell line with a known good plating efficiency or optimize culture conditions (e.g., use of conditioned medium).- Ensure proper incubator conditions (temperature, CO2, humidity). |
| Unexpectedly high cytotoxicity in normal cells | - Off-target effects of this compound- Sensitivity of the specific normal cell line- Incorrect drug concentration | - Consider that EGFR is important for the growth and maintenance of some normal cells like MCF-10A.[2]- Perform a dose-response curve to determine the optimal non-toxic concentration.- Verify the stock solution concentration and dilution calculations. |
| Difficulty in dissolving this compound | - Inappropriate solvent- Low-quality reagent | - this compound is typically soluble in DMSO. Prepare a high-concentration stock and dilute it in culture medium.- Use a high-purity grade of this compound from a reputable supplier. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Normal Cells
This compound's impact on normal cells is primarily linked to its inhibition of EGFR, HER2, and HDACs. While the downstream effects are less pronounced than in cancer cells, they can still influence cell signaling.
Caption: this compound inhibits EGFR, HER2, and HDACs in normal cells.
Experimental Workflow for Assessing this compound's Impact on Normal Cell Viability
The following diagram outlines the typical experimental workflow for evaluating the effect of this compound on the viability of normal cells.
Caption: Workflow for this compound normal cell viability experiments.
Troubleshooting Logic for Unexpected Cytotoxicity
This diagram provides a logical approach to troubleshooting experiments where this compound shows higher-than-expected toxicity in normal cells.
Caption: Troubleshooting unexpected this compound cytotoxicity in normal cells.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. INVESTIGATING this compound EFFECT AND MECHANISM OF ACTION AGAINST GLIOBLASTOMA IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
Cudc-101 Technical Support Center: Troubleshooting Unexpected Experimental Results
Welcome to the Cudc-101 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common and unexpected issues that you may encounter during your experiments with this compound.
Q1: I'm observing lower than expected cytotoxicity or even continued proliferation in my cancer cell line after this compound treatment. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Sensitivity: Not all cell lines exhibit the same sensitivity to this compound. The anti-proliferative activity of this compound is broad but can vary, with IC50 values ranging from 0.04 to 0.80 µM in different human cancer cell types.[1] It is crucial to determine the specific IC50 for your cell line.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
-
Drug Inactivity: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Ensure that this compound is stored as recommended by the manufacturer and that stock solutions are prepared correctly.
-
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways. While this compound is designed to target multiple pathways, including attenuating compensatory mechanisms like AKT, HER3, and MET signaling, some cell lines may exhibit unique resistance mechanisms.[2]
-
Recommendation: Investigate the activation status of key survival pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) in your treated cells via Western blot to identify potential compensatory signaling.
-
-
Experimental Design: The observed effect of this compound can be dependent on the duration of treatment and the cell seeding density.
-
Recommendation: Optimize the treatment duration and cell density for your experiments. A time-course experiment is recommended.
-
Q2: I'm not observing the expected increase in apoptosis after this compound treatment. Are there other mechanisms of cell death at play?
Possible Causes and Troubleshooting Steps:
-
Alternative Cell Death Mechanisms: While this compound is known to induce apoptosis, some cell lines may undergo other forms of cell death, such as mitotic catastrophe, particularly in response to DNA damage.[3] In some breast cancer cell lines, for instance, significant DNA damage (indicated by γ-H2AX foci) was observed with minimal levels of apoptosis, suggesting an alternative cell death pathway.[3][4]
-
Recommendation: Analyze cell cycle progression using flow cytometry. An accumulation of cells in the G2/M phase may indicate cell cycle arrest, which can be a precursor to mitotic catastrophe.[3][5] Morphological analysis of cells for signs of mitotic catastrophe (e.g., multinucleated cells) can also be informative.
-
-
Caspase-Deficiency: Some cell lines, like MCF-7, are caspase-3 deficient and may exhibit a blunted apoptotic response.[4]
-
Insufficient Drug Concentration or Treatment Time: The induction of apoptosis is often dose- and time-dependent.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line.
-
Q3: My Western blot results for downstream signaling proteins (e.g., p-EGFR, p-HER2, p-Akt, p-ERK) are inconsistent or show no change after this compound treatment. What should I do?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Protein Extraction: The phosphorylation state of proteins is highly dynamic and can be affected by the lysis procedure.
-
Recommendation: Ensure that your lysis buffer is supplemented with fresh phosphatase and protease inhibitors to preserve protein phosphorylation. Keep samples on ice or at 4°C throughout the extraction process.[6]
-
-
Incorrect Western Blotting Technique: Several factors during the Western blotting process can lead to inconsistent results.
-
Recommendation:
-
Blocking: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can cause high background. Use 5% w/v BSA in TBST instead.[6]
-
Antibody Dilution: Optimize the primary and secondary antibody concentrations.
-
Washing: Ensure adequate washing steps to minimize background noise.
-
Loading Controls: Use a reliable loading control and ensure equal protein loading across all lanes.
-
-
-
Timing of Analysis: The inhibition of signaling pathways can be transient.
-
Recommendation: Perform a time-course experiment to identify the optimal time point to observe the desired changes in protein phosphorylation after this compound treatment.
-
Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines, highlighting the compound's broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| Various Human Cancers | Multiple | 0.04 - 0.80 |
Table 1: IC50 values of this compound in a range of human cancer cell lines, demonstrating its potent anti-proliferative effects.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits HDAC, EGFR, and HER2, leading to downstream effects on key signaling pathways and cellular outcomes.
Caption: A standard workflow for evaluating the in vitro efficacy of this compound.
Detailed Experimental Protocols
1. MTT Cell Proliferation Assay
This protocol is for assessing cell viability and proliferation in response to this compound.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Phosphorylated Proteins
This protocol is for analyzing changes in protein phosphorylation in response to this compound.
-
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt, and total protein controls)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
3. Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after this compound treatment.
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with this compound at various concentrations for a specified period.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with a fixation solution, and then stain with crystal violet solution.
-
Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CUDC-101 Intravenous Administration Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing CUDC-101 in intravenous administration for experimental purposes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound.
Q1: I am observing precipitation or incomplete dissolution when preparing the this compound solution for intravenous administration. What could be the cause and how can I resolve this?
A1: Issues with this compound solubility can arise from several factors related to the formulation and handling. Here are potential causes and solutions:
-
Improper Reconstitution of Lyophilized Powder: For the clinical formulation, this compound is supplied as a lyophilized powder with tartaric acid and Captisol. It is crucial to follow the specified reconstitution protocol. Initially, reconstitute the lyophilized powder with sterile water to a concentration of 30 mg/mL. Subsequently, this stock solution must be further diluted with 5% dextrose in sterile water to the final desired concentration for administration.[1]
-
Use of Incorrect Solvents for Preclinical Formulations: For preclinical research, if not using the lyophilized formulation, this compound has been formulated in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline). Ensure the correct composition of the vehicle is used.
-
Moisture in DMSO: If preparing a stock solution in DMSO for in vitro or preclinical use, be aware that DMSO is hygroscopic. Moisture absorbed by DMSO can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO for preparing stock solutions.[2]
-
Low Temperature of Solvents: Using cold diluents can decrease the solubility of this compound. Ensure all solvents and diluents are at ambient temperature before use.
Q2: The this compound solution appears cloudy or shows signs of degradation after preparation. How long is the reconstituted solution stable?
A2: The stability of the reconstituted this compound solution is critical for experimental success and safety.
-
Immediate Use Recommended: For preclinical formulations, such as those using a DMSO and corn oil mixture, it is recommended to use the mixed solution immediately for optimal results.[2]
-
Storage of Stock Solutions: If a stock solution is prepared in DMSO, it should be aliquoted and stored at -80°C for long-term stability (up to 1 year). Avoid repeated freeze-thaw cycles. For short-term storage, it can be kept at -20°C for up to one month.[2]
-
Clinical Formulation Stability: While specific stability data for the fully diluted clinical formulation is not detailed in the provided search results, it is best practice to administer the final diluted solution promptly after preparation. The lyophilized powder itself should be stored at -20°C.[1]
Q3: We are observing unexpected toxicity or adverse effects in our animal models at our intended dosage. What are the known toxicities and how can we mitigate them?
A3: Preclinical and clinical studies have identified potential toxicities associated with this compound administration.
-
Dose-Limiting Toxicities: In a Phase I clinical trial, dose-limiting toxicities included grade 2 serum creatinine elevation and pericarditis.[1][3] These events were generally transient and reversible.
-
Common Adverse Events: More common, non-dose-limiting adverse events observed in clinical trials include nausea, fatigue, vomiting, dyspnea, pyrexia, and dry skin.[1][3]
-
Mitigation Strategies:
-
Dose Adjustment: If unexpected toxicity is observed, consider reducing the dose. The maximum tolerated dose (MTD) in a human phase I study was determined to be 275 mg/m².[1][3]
-
Hydration: In clinical settings, pre- and post-cisplatin hydration was recommended when this compound was used in combination therapy, which may also be a prudent measure in preclinical studies to support renal function.
-
Monitoring: Closely monitor animals for signs of distress, changes in weight, and organ function (e.g., kidney function via blood tests) throughout the experiment.
-
Route and Schedule of Administration: A high rate of discontinuation of this compound due to adverse events in one study led to the suggestion of exploring alternate schedules or routes of administration to minimize side effects.[4][5]
-
Q4: Our in vivo experiment is showing inconsistent anti-tumor efficacy. What factors could be contributing to this variability?
A4: Inconsistent results in in vivo experiments can stem from various aspects of the experimental design and execution.
-
Formulation and Administration: Ensure the this compound solution is prepared fresh for each administration and that the intravenous injection is performed correctly to ensure the full dose is delivered systemically.
-
Tumor Model: The sensitivity to this compound can vary between different cancer cell lines and xenograft models. This compound has shown efficacy in models of non-small cell lung cancer, liver, breast, head and neck, colon, and pancreatic cancers.[1][6]
-
Drug Resistance Mechanisms: Although this compound is designed to overcome some resistance mechanisms, tumors can still develop resistance. The multi-targeted nature of this compound, inhibiting HDAC, EGFR, and HER2, is intended to mitigate this.[7]
-
Pharmacokinetics: The terminal elimination half-life of this compound at the MTD in humans was found to be 4.4 hours.[1][3] The dosing schedule in your preclinical model should be designed to maintain an effective drug concentration at the tumor site.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-targeted small molecule inhibitor. It simultaneously inhibits histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[8][9] This dual-action mechanism allows it to interfere with multiple oncogenic signaling pathways, potentially overcoming drug resistance seen with single-target agents.[7]
Q2: What are the IC50 values for this compound against its primary targets?
A2: The in vitro inhibitory concentrations (IC50) of this compound are:
Q3: What are the recommended solvents and storage conditions for this compound?
A3:
-
Solubility: this compound is soluble in DMSO at concentrations up to 44 mg/mL (101.26 mM).[2]
-
Storage: The lyophilized powder should be stored at -20°C for up to 3 years. DMSO stock solutions should be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC | 4.4[6][10] |
| EGFR | 2.4[6][10] |
| HER2 | 15.7[6][10] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (at MTD of 275 mg/m²)
| Parameter | Value |
| Cmax (Maximum Concentration) | 9.3 mg/L[1][3] |
| CL (Clearance) | 51.2 L/h[1][3] |
| Vdss (Volume of Distribution at Steady State) | 39.6 L[1][3] |
| AUC (Area Under the Curve) | 9.95 h·ng/mL[1][3] |
| t1/2 (Terminal Elimination Half-life) | 4.4 hours[1][3] |
Experimental Protocols
1. Clinical Intravenous Formulation Preparation
This protocol is based on the Phase I first-in-human study.[1]
-
Storage: this compound is supplied in vials containing lyophilized this compound, tartaric acid, and Captisol, stored at -20°C.
-
Reconstitution: Before administration, reconstitute the lyophilized powder with sterile water to achieve a this compound concentration of 30 mg/mL.
-
Final Dilution: Further dilute the reconstituted solution with 5% dextrose in sterile water to a total volume of approximately 100 mL for infusion.
-
Administration: Administer the final solution via a peripheral venous line or an indwelling intravenous catheter with an inline sterile filter over a 1-hour period.
2. Preclinical In Vivo Administration in Xenograft Models
This is a general protocol derived from multiple preclinical studies.[11][12]
-
Animal Models: Female athymic nude mice are commonly used.
-
Tumor Implantation: Cancer cells (e.g., 2x10^6 ARP-1 cells) are injected subcutaneously.[11]
-
Formulation Preparation: For a non-clinical formulation, a vehicle of 10% Captisol can be used.[12] Alternatively, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been described.
-
Dosage and Administration:
-
Monitoring: Monitor tumor size and animal body weight regularly. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: Continue treatment until the first animal meets humane euthanasia criteria.
Visualizations
Caption: this compound inhibits EGFR, HER2, and HDAC signaling pathways.
Caption: Experimental workflow for in vivo this compound intravenous administration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I first-in-human study of this compound, a multitargeted inhibitor of HDACs, EGFR, and HER2 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study of this compound, a Multitarget Inhibitor of HDACs, EGFR, and HER2, in Combination with Chemoradiation in Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Target Inhibitor this compound Impairs DNA Damage Repair and Enhances Radiation Response in Triple-Negative Breast Cell Line [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Cudc-101 dosage with concurrent treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CUDC-101.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a multi-targeted small molecule inhibitor that simultaneously targets Histone Deacetylase (HDAC), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] By inhibiting these key pathways, this compound can suppress tumor cell proliferation, induce apoptosis, and overcome drug resistance.
Q2: What is the established Maximum Tolerated Dose (MTD) for this compound?
As a monotherapy, the MTD of this compound has been determined to be 275 mg/m².[1][4] In a Phase I clinical trial for Head and Neck Squamous Cell Carcinoma (HNSCC), the MTD of this compound in combination with cisplatin and radiation was also established at 275 mg/m² per dose.[1]
Q3: How should this compound be prepared and administered in a research setting?
For in vitro studies, this compound can be dissolved in DMSO to create a stock solution. For in vivo animal studies, the formulation may involve reconstitution with sterile water and further dilution with a solution like 5% dextrose in sterile water. For clinical applications, this compound has been administered as an intravenous infusion over 1 hour.[4]
Q4: Are there known synergistic effects of this compound with other anti-cancer agents?
Yes, preclinical studies have demonstrated synergistic anti-tumor effects when this compound is combined with other chemotherapeutic agents. For example, it has shown synergy with gemcitabine in pancreatic cancer models and with the proteasome inhibitor bortezomib in multiple myeloma models.[2][5]
Q5: What are the potential mechanisms of resistance to this compound?
While this compound is designed to overcome resistance to single-agent EGFR or HER2 inhibitors, the potential for acquired resistance to this compound itself is an area of ongoing research. As with other targeted therapies, this could involve mutations in the target proteins or activation of alternative signaling pathways.
Troubleshooting Guides
Problem: Inconsistent results in in vitro cell viability assays with this compound.
-
Possible Cause 1: Drug Stability. this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
-
-
Possible Cause 2: Cell Line Variability. Different cancer cell lines exhibit varying sensitivity to this compound due to their unique genetic and molecular profiles.
-
Solution: Perform dose-response experiments to determine the IC50 value for each cell line. Ensure consistent cell passage numbers and confluency at the time of treatment.
-
-
Possible Cause 3: Assay Interference. The assay method itself (e.g., MTT, MTS) could be affected by the chemical properties of this compound.
-
Solution: Consider using an alternative cell viability assay, such as a crystal violet staining assay or a cell counting method, to confirm your results.
-
Problem: High toxicity or unexpected side effects in animal models treated with this compound in combination therapy.
-
Possible Cause 1: Overlapping Toxicities. The concurrent treatment may have toxicities that overlap with those of this compound, leading to an amplified adverse effect.
-
Solution: Conduct a dose de-escalation study for the combination therapy. Start with a lower dose of this compound (e.g., 80% of the single-agent MTD) and monitor for toxicity before escalating the dose.[1] In the HNSCC clinical trial, the initial dose of this compound was 225 mg/m², which is approximately 80% of the monotherapy MTD.[1]
-
-
Possible Cause 2: Pharmacokinetic Interactions. The concurrent drug may alter the metabolism and clearance of this compound, leading to higher-than-expected exposure.
-
Solution: If possible, perform pharmacokinetic analysis to measure the plasma concentrations of this compound and its metabolites in the presence of the concurrent treatment. This can help determine if a dose adjustment is necessary.
-
Data Presentation
Table 1: this compound Dosage in Clinical and Preclinical Studies
| Study Type | Cancer Type | Concurrent Treatment(s) | This compound Dosage | Reference |
| Phase I Clinical Trial | Head and Neck Squamous Cell Carcinoma | Cisplatin (100 mg/m²) and Radiation (70 Gy) | MTD: 275 mg/m² (IV, 3 times/week) | [1] |
| Preclinical (In Vivo) | Pancreatic Cancer | Gemcitabine | Not specified | [2] |
| Preclinical (In Vivo) | Multiple Myeloma | Bortezomib | Not specified | [5] |
| Preclinical (In Vivo) | Various Xenograft Models | Monotherapy | Up to 120 mg/kg/day (IV) | [6] |
Experimental Protocols
Protocol 1: In Vitro Combination Index (CI) Assay for this compound
This protocol outlines a method to determine if the combination of this compound and another drug results in synergistic, additive, or antagonistic effects using the Chou-Talalay method.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the concurrent drug in DMSO. Create a series of dilutions for each drug individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and the drug combinations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 72 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the fraction of viable cells in each well.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Protocol 2: Xenograft Animal Model for this compound Combination Therapy
This protocol provides a general framework for evaluating the efficacy of this compound in combination with another agent in a xenograft mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, this compound alone, concurrent drug alone, and the combination of this compound and the concurrent drug.
-
Drug Administration: Administer the drugs according to a predetermined schedule and route of administration (e.g., intravenous, intraperitoneal). The this compound dose may be based on previous monotherapy studies (e.g., up to 120 mg/kg/day).[6]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
Visualizations
References
- 1. A Phase 1 Study of this compound, a multitarget inhibitor of HDACs, EGFR, and HER2, in combination with chemoradiation in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
CUDC-101 vs. Erlotinib: A Comparative Analysis for the Treatment of EGFR Mutant Cancer
A detailed guide for researchers, scientists, and drug development professionals on the efficacy, mechanisms of action, and resistance profiles of CUDC-101 and erlotinib in the context of Epidermal Growth Factor Receptor (EGFR) mutant cancers.
Introduction
Targeted therapy against the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment landscape for a subset of non-small cell lung cancers (NSCLC) harboring activating EGFR mutations. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone of this approach. However, the emergence of acquired resistance limits its long-term efficacy. This compound, a multi-targeted inhibitor, presents a promising alternative by simultaneously targeting EGFR, Human Epidermal Growth Factor Receptor 2 (HER2), and Histone Deacetylases (HDACs). This guide provides an objective comparison of this compound and erlotinib, supported by preclinical experimental data, to inform future research and drug development efforts.
Mechanism of Action
Erlotinib is a reversible, small-molecule inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain.[1][2] This blockade inhibits EGFR autophosphorylation and downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1] Erlotinib is particularly effective against tumors with activating EGFR mutations, such as exon 19 deletions or the L858R point mutation, which render the cancer cells dependent on EGFR signaling.[1]
This compound exhibits a multi-faceted mechanism of action by targeting not only EGFR and HER2 but also class I and II HDACs.[3][4] The inhibition of EGFR and HER2 by this compound is similar to that of other TKIs. However, the concurrent HDAC inhibition offers a distinct advantage. HDAC inhibition can synergistically block key regulators of EGFR/HER2 signaling pathways and attenuate compensatory pathways that contribute to drug resistance, such as the MET and AXL signaling cascades.[4][5] Furthermore, HDAC inhibition by this compound can lead to the acetylation of various histone and non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis.[5][6]
Comparative Efficacy: Preclinical Data
The following tables summarize the in vitro inhibitory activities of this compound and erlotinib against various cancer cell lines, including those with EGFR mutations and acquired resistance.
Table 1: Comparative IC50 Values for this compound and Erlotinib in EGFR Mutant and Resistant Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | This compound IC50 | Erlotinib IC50 | Reference(s) |
| H3255 | L858R | - | 232.7 nM | >20 µM | [7][8] |
| PC-9 | exon 19 deletion | - | 210.3 nM | 6.5-22.0 nM | [7][9] |
| H1975 | L858R, T790M | T790M Mutation | - | >20 µM | [8] |
| H1650 | exon 19 deletion | PTEN loss | - | Resistant | [10] |
| PC-9/ER | exon 19 deletion | Acquired Resistance | - | 197.32 nM | [9] |
| H3255L861Q | L861Q | - | 607.4 nM | - | [7] |
| PC-9L861Q | L861Q | - | 373.3 nM | - | [7] |
Table 2: Enzymatic Inhibitory Activity (IC50)
| Target | This compound | Erlotinib | Reference(s) |
| EGFR | 2.4 nM | 2 nM | [3][8] |
| HER2 | 15.7 nM | - | [3] |
| HDAC | 4.4 nM | - | [3] |
Overcoming Erlotinib Resistance
A significant challenge with erlotinib treatment is the development of acquired resistance. Common mechanisms include the secondary "gatekeeper" T790M mutation in EGFR, MET amplification, and activation of bypass signaling pathways.[3][11]
This compound has demonstrated the potential to overcome several of these resistance mechanisms. Its HDAC inhibitory activity can suppress MET and AXL expression and signaling, which are known to confer resistance to EGFR inhibitors.[5][12] Preclinical studies have shown that cancer cells that have acquired resistance to single-target EGFR inhibitors remain sensitive to this compound.[5] For instance, this compound was shown to inhibit the proliferation of MET-overexpressing non-small cell lung cancer and gastric cancer cell lines that were resistant to erlotinib.[12]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by erlotinib and the multi-targeted approach of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and erlotinib.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and erlotinib on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or erlotinib for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration.
Western Blot Analysis
Objective: To assess the effect of this compound and erlotinib on the expression and phosphorylation of proteins in the EGFR signaling pathway.
Protocol:
-
Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Conclusion
This compound presents a compelling profile as a multi-targeted inhibitor with the potential to address some of the key limitations of single-agent EGFR TKIs like erlotinib. Its ability to simultaneously inhibit EGFR, HER2, and HDACs allows it to not only target the primary oncogenic driver but also to counteract resistance mechanisms mediated by bypass signaling pathways. The preclinical data strongly suggest that this compound is effective in erlotinib-resistant models, particularly those with MET or AXL activation. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with EGFR mutant cancers, both as a monotherapy and in combination with other agents. This guide provides a foundational understanding for researchers and clinicians working to advance the treatment of EGFR-driven malignancies.
References
- 1. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of erlotinib on EGFR and downstream signaling in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cytotoxicity and inhibitory potential of this compound in non-small cell lung cancer cells with rare EGFR L861Q mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [Molecular mechanism of erlotinib resistance in epidermal growth factor receptor mutant non-small cell lung cancer cell line H1650] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Cudc-101 compared to vorinostat (SAHA) as an HDAC inhibitor
A Comparative Guide: CUDC-101 vs. Vorinostat (SAHA) as HDAC Inhibitors
For researchers and drug development professionals, selecting the appropriate molecular tool is critical for experimental success. This guide provides an objective comparison between this compound and Vorinostat (SAHA), two prominent histone deacetylase (HDAC) inhibitors, focusing on their mechanisms, potency, and supporting experimental data.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and Vorinostat lies in their target profiles.
This compound: The Multi-Targeted Inhibitor this compound is a synthetically designed molecule that simultaneously inhibits three key classes of cancer-related enzymes:
-
Histone Deacetylases (HDACs): It potently inhibits Class I and Class II HDACs.[1]
-
Epidermal Growth Factor Receptor (EGFR): It targets the EGFR tyrosine kinase.[1][2][3]
-
Human Epidermal Growth Factor Receptor 2 (HER2): It also inhibits the HER2 (or ErbB2) tyrosine kinase.[1][2][3]
This multi-targeted approach is designed to overcome drug resistance mechanisms and synergistically attack cancer cell proliferation and survival pathways.[2][3]
Vorinostat (SAHA): The Pan-HDAC Inhibitor Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a broad-spectrum or "pan" HDAC inhibitor.[4] Its mechanism involves binding to the zinc-containing active site of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[5] This alters chromatin structure and gene expression, inducing cell differentiation, cell cycle arrest, and apoptosis.[5][6] Vorinostat effectively inhibits Class I, II, and IV HDACs but does not affect the Class III (sirtuin) family of deacetylases.[5][7][8]
Potency and Efficacy: A Quantitative Comparison
The potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Enzymatic Inhibition (IC50)
This table summarizes the concentration of each drug required to inhibit the activity of their target enzymes by 50%.
| Target Enzyme | This compound (IC50) | Vorinostat (SAHA) (IC50) |
| HDAC (General) | 4.4 nM[1][9] | ~10 nM[4][10][11] |
| HDAC1 | Not specified | 10 nM[7][11] |
| HDAC3 | Not specified | 20 nM[7][11] |
| EGFR | 2.4 nM[1][9] | Not Applicable |
| HER2 | 15.7 nM[1][9] | Not Applicable |
Data indicates this compound has higher potency against general HDAC activity and demonstrates additional potent inhibition of EGFR and HER2, targets not engaged by Vorinostat.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50)
This table shows the concentration of each drug required to inhibit the proliferation of various cancer cell lines by 50%.
| Cell Line (Cancer Type) | This compound (IC50) | Vorinostat (SAHA) (IC50) |
| General Range | 0.04 - 0.80 µM[1] | 3 - 8 µM[7] |
| MCF-7 (Breast) | Not specified | 0.75 µM[11] |
| 8505c (Anaplastic Thyroid) | 0.15 µM[12] | Not specified |
| C-643 (Anaplastic Thyroid) | 1.66 µM[12] | Not specified |
| SW-1736 (Anaplastic Thyroid) | 1.66 µM[12] | Not specified |
This compound generally exhibits broad anti-proliferative activity at lower concentrations than Vorinostat, a difference attributed to its multi-targeting mechanism.[1]
Signaling Pathways and Cellular Impact
The distinct mechanisms of this compound and Vorinostat result in different downstream cellular effects. Vorinostat's effects are driven solely by HDAC inhibition, while this compound's actions are a composite of HDAC, EGFR, and HER2 pathway disruption.
Caption: Comparative signaling pathways of this compound and Vorinostat.
Studies show this compound's dual activity leads to potent suppression of tumor growth and can inhibit cancer cell migration and invasion.[12][13] It has also been shown to be a more effective radiosensitizer than SAHA in pancreatic cancer cells.[14]
Experimental Protocols
The following are representative methodologies for key experiments used to compare HDAC inhibitors.
Experimental Workflow Overview
Caption: Standard experimental workflow for comparing inhibitor efficacy.
Methodology 1: Cell Proliferation Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and Vorinostat in appropriate cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC50 value for each compound.
Methodology 2: Western Blot for Target Engagement
This technique is used to detect changes in protein levels and post-translational modifications (e.g., acetylation, phosphorylation).
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of this compound, Vorinostat, or vehicle control for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate protein separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-EGFR, anti-total EGFR, anti-PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C24H26N4O4 | CID 24756910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 5. Vorinostat - Wikipedia [en.wikipedia.org]
- 6. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. portal.fis.tum.de [portal.fis.tum.de]
CUDC-101 Combination Therapy Demonstrates Enhanced Anti-Tumor Efficacy Over Monotherapy in Preclinical In Vivo Models
New York, NY – November 11, 2025 – The multi-targeted inhibitor, CUDC-101, has shown significantly greater anti-tumor activity in preclinical in vivo models when used in combination with standard-of-care cancer therapies compared to its use as a monotherapy. This comprehensive analysis of published studies highlights the potential of this compound to enhance the efficacy of chemotherapy and radiation in various cancer types, including head and neck squamous cell carcinoma (HNSCC), multiple myeloma, and anaplastic thyroid cancer.
This compound is a novel small molecule inhibitor that simultaneously targets histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2] This multi-pronged mechanism of action is designed to overcome drug resistance and improve therapeutic outcomes.[3] The data presented below summarizes key preclinical findings that underscore the synergistic effects of this compound in combination regimens.
Superior Efficacy of this compound Combination Therapy in HNSCC
A phase I clinical trial in patients with intermediate- or high-risk HNSCC evaluated this compound in combination with cisplatin and radiation.[4][5] The study established a maximum tolerated dose (MTD) for the combination therapy at 275 mg/m²/dose.[4][5] While this study was primarily focused on safety and dose-finding, preclinical data supporting this combination has demonstrated its potential. The rationale for this combination is based on the role of EGFR, HER2, and HDAC in HNSCC prognosis and the ability of HDAC inhibitors to radiosensitize tumor cells.[4]
This compound with Bortezomib in Multiple Myeloma
In a multiple myeloma xenograft model, the combination of this compound and bortezomib resulted in a synergistic anti-myeloma effect.[6] This was attributed to the induction of G2/M phase cell cycle arrest.[6]
Table 1: In Vivo Efficacy of this compound Monotherapy vs. Combination Therapy in a Multiple Myeloma Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | - | [6] |
| This compound | 30 mg/kg, daily | Significant inhibition compared to vehicle | [6] |
| Bortezomib | - | - | [6] |
| This compound + Bortezomib | This compound (low concentrations) + Bortezomib (low concentrations) | Synergistic anti-myeloma effect (CI < 1) | [6] |
Note: Specific quantitative tumor growth inhibition values for each arm were not detailed in the abstract.
Enhanced Radiosensitization with this compound in Anaplastic Thyroid Cancer and Breast Cancer
In vivo studies in anaplastic thyroid cancer (ATC) demonstrated that this compound treatment inhibited tumor growth and metastasis, leading to prolonged survival in a mouse model.[7] The anti-tumor effect was associated with increased histone H3 acetylation and decreased survivin expression.[7]
Furthermore, in triple-negative breast cancer cell lines, this compound was shown to enhance the response to both proton and X-ray irradiation.[8][9]
Experimental Protocols
Multiple Myeloma Xenograft Model
-
Cell Line: ARP-1 multiple myeloma cells (2x10⁶ cells per mouse).[6]
-
Animal Model: Non-obese diabetic-severe combined immunodeficiency (NOD-SCID) mice.[6]
-
Treatment: Mice were treated with either vehicle control or this compound (30 mg/kg, daily) via subcutaneous injection.[6]
-
Endpoint Analysis: Tumor size was measured daily, and tumor weight was determined at the end of the study. Immunohistochemistry was used to detect cleaved PARP and cleaved caspase-3 in xenograft tissues.[6]
Anaplastic Thyroid Cancer Metastatic Mouse Model
-
Cell Line: 8505c-luc2 anaplastic thyroid cancer cells.[7]
-
Animal Model: Mice were treated by intraperitoneal injection 20 minutes before tumor engraftment via the tail vein.[7]
-
Endpoint Analysis: Tumor growth and metastasis were monitored by measuring luciferase activity. Survival of the mice was also recorded.[7]
This compound Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously inhibiting three key targets: HDAC, EGFR, and HER2.[1][2] This leads to the disruption of multiple downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
Caption: this compound inhibits EGFR, HER2, and HDAC, leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Xenograft Studies
The general workflow for assessing the in vivo efficacy of this compound as a monotherapy versus in combination involves several key steps, from cell culture to data analysis.
Caption: Workflow for in vivo comparison of this compound monotherapy and combination therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential advantages of this compound, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I Study of this compound, a Multitarget Inhibitor of HDACs, EGFR, and HER2, in Combination with Chemoradiation in Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Target Inhibitor this compound Impairs DNA Damage Repair and Enhances Radiation Response in Triple-Negative Breast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cudc-101: A Comparative Analysis of Efficacy in 2D Monolayers vs. 3D Spheroid Cultures
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer agent Cudc-101's performance in traditional two-dimensional (2D) versus more physiologically relevant three-dimensional (3D) cell culture models. The data presented herein, compiled from various studies, highlights the differential effects of this compound on cell viability, apoptosis, and key signaling pathways, underscoring the importance of model selection in preclinical drug evaluation.
This compound is a multi-targeted inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2] While its potent anti-proliferative and pro-apoptotic activities have been extensively documented in 2D cell cultures, its efficacy in 3D models, which better mimic the tumor microenvironment, is an area of growing interest.[1][3]
Quantitative Comparison of this compound Efficacy
The following tables summarize the differential effects of this compound in 2D and 3D cell culture models based on available data for this compound and general findings for EGFR and HDAC inhibitors.
| Parameter | 2D Cell Culture | 3D Cell Culture (Spheroids/Organoids) | Key Observations |
| IC50 | Generally lower, indicating higher potency. For example, in anaplastic thyroid cancer cell lines, IC50 values were in the low micromolar range.[4] | Often higher, suggesting increased resistance. However, some studies on EGFR inhibitors have shown increased cytotoxicity in 3D models.[5] For HDAC inhibitors, similar IC50 values between 2D and 3D models have been reported.[6] One study showed this compound reduced tumor growth in 3D breast tumor organoids.[7] | The complex architecture and cell-cell interactions in 3D models can limit drug penetration and alter cellular responses, often leading to increased drug resistance. |
| Apoptosis Induction | This compound induces caspase-dependent apoptosis in various cancer cell lines.[4] | EGFR inhibitors have been shown to induce cell death in 3D cultures.[8] HDAC inhibitors also induce apoptosis in 3D models.[6] | 3D models can exhibit different apoptotic responses compared to 2D cultures, with some studies showing enhanced apoptosis with certain targeted therapies. |
| Cell Cycle Arrest | This compound causes G2/M phase cell cycle arrest.[4] | Information specific to this compound is limited. However, HDAC inhibitors are known to induce cell cycle arrest in 3D models. | The proliferative gradient within spheroids, with quiescent cells in the core, can influence the efficacy of drugs targeting the cell cycle. |
| Signaling Pathway Inhibition | Effectively inhibits EGFR, HER2, and downstream pathways like MAPK and PI3K/AKT. Also increases histone acetylation.[1][4] | EGFR phosphorylation can be dramatically up-regulated in 3D cultures compared to 2D cultures. This compound has been shown to inhibit these pathways in 2D and in vivo models, and it is expected to have similar, though potentially attenuated, effects in 3D models. | The 3D microenvironment can activate alternative signaling pathways, potentially leading to drug resistance. |
Experimental Protocols
2D Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
3D Spheroid Formation and Viability Assay (CellTiter-Glo® 3D)
-
Spheroid Formation: Seed cancer cells (1,000-5,000 cells/well) in a 96-well ultra-low attachment round-bottom plate. Centrifuge the plate at low speed to facilitate cell aggregation and incubate for 3-5 days to allow spheroid formation.
-
Drug Treatment: Carefully add this compound at various concentrations to the wells containing spheroids and incubate for 72-96 hours.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix vigorously for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: Lyse cells (from both 2D and 3D cultures) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, acetylated histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Conclusion
The available evidence suggests that the effects of this compound can differ between 2D and 3D cell culture models. While 2D cultures provide a valuable tool for initial high-throughput screening, 3D models offer a more physiologically relevant system that can better predict in vivo efficacy and potential drug resistance. The increased complexity of 3D spheroids, including nutrient and oxygen gradients and enhanced cell-cell interactions, likely contributes to these differences. Further studies directly comparing the effects of this compound in 2D and 3D models are warranted to fully elucidate its therapeutic potential and to refine preclinical testing strategies for this and other multi-targeted anti-cancer agents.
References
- 1. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential advantages of this compound, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems | PLOS One [journals.plos.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
CUDC-101's Synergistic Power: A Comparative Guide to Combination Chemotherapy
For Immediate Release
In the landscape of oncology research, the quest for therapeutic strategies that can overcome drug resistance and enhance treatment efficacy is paramount. CUDC-101, a first-in-class multi-targeted inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), has emerged as a promising agent. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapy agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Unveiling the Synergy: this compound in Combination
This compound's unique mechanism of simultaneously targeting both epigenetic and signaling pathways offers a compelling rationale for its use in combination with traditional cytotoxic agents. This multi-pronged attack can potentially thwart the development of resistance and induce a more potent anti-tumor response. Preclinical studies have demonstrated significant synergistic effects when this compound is paired with chemotherapy drugs such as gemcitabine and docetaxel.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and chemotherapy agents has been quantitatively assessed using the Combination Index (CI), a widely accepted method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Chemotherapy Agent | Cancer Type | Cell Line | Quantitative Synergy Data |
| Gemcitabine | Pancreatic Cancer | PANC-1 | Combination Index (CI) = 0.75 (at 1 µM this compound and 1 µM Gemcitabine)[1] |
| Docetaxel | Prostate Cancer | PC3, DU145 | Synergistic and significantly improved anti-carcinogenic effect observed.[1] |
Further quantitative data for combinations with cisplatin and paclitaxel are under investigation in various preclinical models.
Deep Dive into the Mechanisms of Synergy
The synergistic anti-cancer activity of this compound in combination with chemotherapy is attributed to its multifaceted mechanism of action. By inhibiting HDACs, this compound can alter chromatin structure, leading to the re-expression of tumor suppressor genes and the induction of apoptosis. Simultaneously, its inhibition of EGFR and HER2 disrupts key signaling pathways that drive tumor cell proliferation, survival, and metastasis.
dot
Caption: this compound and chemotherapy synergistic mechanism.
When combined with agents like docetaxel, this compound has been shown to suppress the AKT and ERK1/2 signaling pathways, which are crucial for prostate cancer cell progression.[1] In pancreatic cancer, the combination with gemcitabine leads to enhanced apoptosis by inhibiting the PI3K/Akt/mTOR and Erk pathways.[2]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed experimental protocols are provided below.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy agents, alone and in combination.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PANC-1 for pancreatic cancer) in 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, the chemotherapy agent, or a combination of both at a constant ratio. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using dose-response curve fitting software. The Combination Index (CI) can be calculated using the Chou-Talalay method to assess synergy.[3][4]
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound and chemotherapy combinations on key signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, the chemotherapy agent, or the combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound and chemotherapy combinations on tumor growth.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 PANC-1 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., intraperitoneal or intravenous injection) at the predetermined doses and schedule. For instance, this compound might be administered at 50 mg/kg and gemcitabine at 50 mg/kg, three times a week.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Visualizing the Path to Discovery
The following diagrams illustrate a typical experimental workflow and the logical relationship of combining this compound with chemotherapy to achieve a synergistic anti-tumor effect.
dot
Caption: A typical experimental workflow for evaluating synergy.
dot
Caption: Logical flow from combination to synergistic effect.
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy. The data presented in this guide highlights the synergistic potential of these combinations, particularly with gemcitabine and docetaxel. The detailed experimental protocols provide a framework for further research to validate and expand upon these findings, ultimately paving the way for improved cancer therapies.
References
- 1. Synergistic effect of docetaxel combined with a novel multi-target inhibitor this compound on inhibiting human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the novel HDAC inhibitor this compound combined with gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming HER2 Inhibitor Resistance: A Comparative Guide to Cudc-101
For Researchers, Scientists, and Drug Development Professionals
The development of Human Epidermal Growth Factor Receptor 2 (HER2) targeted therapies, such as trastuzumab and lapatinib, has revolutionized the treatment of HER2-positive cancers. However, a significant clinical challenge remains: the development of both intrinsic and acquired resistance to these agents. This guide provides a comparative analysis of Cudc-101, a novel multi-targeted inhibitor, against other therapeutic strategies designed to overcome this resistance, supported by experimental data and detailed protocols.
The Challenge: Mechanisms of Resistance to HER2 Inhibitors
Resistance to HER2 inhibitors is a complex, multifactorial process. Cancer cells can evade targeted therapy through several key mechanisms:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to bypass the blocked HER2 signal. A primary escape route is the constitutive activation of the PI3K/AKT/mTOR pathway, often through PIK3CA mutations or the loss of the tumor suppressor PTEN.[1][2] Crosstalk with other receptor tyrosine kinases (RTKs) like EGFR, MET, and IGF-1R also provides alternative survival signals.[2][3]
-
HER Family Receptor Crosstalk: Incomplete blockade of the HER receptor family can lead to the formation of signaling-competent heterodimers (e.g., HER2-HER3), which sustains downstream signaling despite the presence of an inhibitor like trastuzumab.[4]
-
Alterations in the HER2 Receptor: The expression of truncated HER2 isoforms, such as p95HER2, which lacks the binding site for trastuzumab, can render the antibody ineffective.[2]
-
Hormonal Pathway Crosstalk: In hormone receptor-positive (HR+) breast cancers, bidirectional crosstalk can occur where the estrogen receptor (ER) pathway is upregulated to promote survival when the HER2 pathway is inhibited.[5][6]
Below is a diagram illustrating these principal resistance mechanisms.
This compound: A Multi-Targeted Strategy
-
EGFR/HER2 Inhibition: this compound directly inhibits the kinase activity of both EGFR and HER2, key drivers in many cancers.
-
HDAC Inhibition: This is the critical component for overcoming resistance. HDAC inhibition leads to the acetylation of histone and non-histone proteins, resulting in:
The integrated activity of this compound is designed to create a synergistic blockade of multiple oncogenic pathways.
This compound: Performance Data
Experimental data demonstrates the potency of this compound across its intended targets and its efficacy in drug-resistant cancer models.
| Target | IC50 (nM) | Reference |
| HDAC | 4.4 | [11] |
| EGFR | 2.4 | [11] |
| HER2 | 15.7 | [11] |
| Table 1: In Vitro Inhibitory Potency of this compound. |
Crucially, this compound retains activity in cells that have developed resistance to single-agent inhibitors.
| Cell Line | Cancer Type | Resistance Profile | This compound Efficacy | Reference |
| Erlotinib-TR HCC827 | Non-Small Cell Lung Cancer | Acquired resistance to EGFR inhibitor (Erlotinib) | Remains sensitive; this compound reduces levels of total and phosphorylated EGFR and MET where erlotinib is ineffective. | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Lapatinib-resistant, HER2-negative, EGFR-overexpressing | Causes significant tumor regression in xenograft models where lapatinib is ineffective. | [7][11] |
| A549 | Non-Small Cell Lung Cancer | Erlotinib-resistant | Potently inhibits tumor growth in xenograft models. | [11] |
| Table 2: Efficacy of this compound in Drug-Resistant Cancer Models. |
Comparative Analysis with Alternative Strategies
Several other strategies are employed to combat HER2 inhibitor resistance. This compound offers a unique single-agent approach compared to these alternatives.
| Strategy | Key Examples | Mechanism for Overcoming Resistance | Limitations |
| This compound (Multi-Targeted Inhibitor) | This compound | Simultaneously inhibits HER2, EGFR, and HDAC. The HDAC component epigenetically downregulates key survival pathways (e.g., MET, AKT) and restores sensitivity. [1][9] | Potential for broad side effects due to multiple targets. Requires further clinical validation. [1] |
| Next-Generation TKIs | Neratinib, Tucatinib | Irreversible or more potent/selective inhibition of the HER family kinases (Neratinib) or highly specific HER2 inhibition with CNS penetration (Tucatinib).[3][12] | Primarily targets the HER pathway, may still be susceptible to downstream resistance (e.g., PI3K mutation). |
| Antibody-Drug Conjugates (ADCs) | Trastuzumab deruxtecan (T-DXd) | Uses the HER2 receptor to deliver a potent cytotoxic payload directly into the cancer cell, bypassing reliance on signaling inhibition alone. Effective even in HER2-low tumors. | Resistance can develop through reduced HER2 expression or upregulation of drug efflux pumps.[2][13] |
| Combination with PI3K/mTOR Inhibitors | Lapatinib + Alpelisib (PI3Kα inhibitor) | Directly targets the frequently activated PI3K/AKT/mTOR escape pathway downstream of HER2.[3] | Significant toxicity profiles often limit the feasibility and dosing of combination therapies.[3] |
| Combination with CDK4/6 Inhibitors | Trastuzumab + Palbociclib | Targets cell cycle progression, which is often dysregulated in resistant tumors and can be a downstream dependency of activated signaling pathways. | Efficacy can be limited to specific cancer subtypes (e.g., HR-positive). |
| Table 3: Comparison of this compound with Alternative Therapeutic Strategies. |
Key Experimental Protocols
The following are summarized methodologies for key assays used to evaluate the efficacy of this compound.
Cell Viability / Proliferation Assay (MTT-Based)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
Methodology:
-
Cell Seeding: Cells are seeded at a pre-determined density (e.g., 3,000-5,000 cells/well) in 96-well plates and allowed to attach overnight.[14][15]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.16 µM to 20 µM).[14]
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.[14]
-
MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well and incubated for 4 hours to allow viable cells to convert the MTT into formazan crystals.[14]
-
Solubilization: The medium is carefully removed, and Dimethyl Sulfoxide (DMSO) is added to dissolve the formazan crystals.[14][15]
-
Data Acquisition: The absorbance is measured on a microplate reader, and the results are used to calculate the IC50 value.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to assess the effect of this compound on specific protein targets and signaling pathways.
Methodology:
-
Cell Treatment & Lysis: Cancer cells are treated with this compound at desired concentrations and time points. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific to the target protein (e.g., phospho-EGFR, acetylated-Histone H3, total Histone H3).[6][16]
-
Secondary Antibody & Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.[6]
-
Imaging: The signal is detected using a chemiluminescent substrate or fluorescence imaging system. The band intensity is quantified to determine changes in protein levels.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: A specified number of cancer cells (e.g., HER2-resistant MDA-MB-468 cells) are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID).[16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is administered, for example, at 30-120 mg/kg daily via intravenous (i.v.) or intraperitoneal (i.p.) injection.[11][16]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised. Pharmacodynamic analysis can be performed on the tumor tissue to assess target engagement, for instance, by measuring levels of acetylated histone H3 (HDAC inhibition), Ki67 (proliferation), and cleaved caspase-3 (apoptosis) via immunohistochemistry.[1][9]
Conclusion
Resistance to HER2-targeted therapies remains a critical hurdle in oncology. This compound represents a rational and promising strategy to address this challenge. By simultaneously inhibiting HDAC, EGFR, and HER2, it targets the primary oncogenic driver while also suppressing the key compensatory signaling pathways that lead to resistance. Preclinical data shows that this compound is effective in models of acquired resistance to both EGFR and HER2 inhibitors.[10][11] While alternative strategies like next-generation ADCs and combination therapies are also valuable, this compound's ability to exert multi-pathway control as a single agent makes it a compelling candidate for further development in overcoming resistance to HER2-targeted treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential advantages of this compound, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and inhibitory potential of this compound in non-small cell lung cancer cells with rare EGFR L861Q mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 8. Facebook [cancer.gov]
- 9. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. T-DM1-resistant cells gain high invasive activity via EGFR and integrin cooperated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound is a potential target inhibitor for the EGFR-overexpression bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound as a dual-target inhibitor of EGFR and HDAC enhances the anti-myeloma effects of bortezomib by regulating G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming TKI Resistance: A Comparative Analysis of CUDC-101's Efficacy
A deep dive into the cross-resistance profile of the multi-targeted inhibitor CUDC-101 reveals its potential to circumvent common resistance mechanisms that plague single-target tyrosine kinase inhibitors (TKIs). By simultaneously targeting histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), this compound demonstrates a unique advantage in preclinical models, particularly in cancers that have developed resistance to conventional EGFR- and HER2-directed therapies.
This compound is a novel small molecule that has been shown to potently inhibit HDAC, EGFR, and HER2 with IC50 values of 4.4 nM, 2.4 nM, and 15.7 nM, respectively[1][2][3]. This multi-pronged approach is designed to not only inhibit primary oncogenic drivers but also to counteract the compensatory signaling pathways that lead to drug resistance[4]. Clinical trials have explored its safety and efficacy, establishing a maximum tolerated dose (MTD) of 275 mg/m² in a phase I study[5][6][7].
Efficacy in TKI-Resistant Cancers: A Quantitative Comparison
Experimental data from various studies underscore this compound's ability to maintain activity in cancer cell lines that have acquired resistance to other TKIs. This is particularly evident in non-small cell lung cancer (NSCLC) and breast cancer models.
| Cell Line | Cancer Type | Resistance Mechanism | This compound IC50 | Erlotinib IC50 | Lapatinib IC50 | Vorinostat (SAHA) IC50 |
| HCC827 (Parental) | NSCLC | EGFR exon 19 deletion | Sensitive | Sensitive | - | - |
| Erlotinib-TR HCC827 | NSCLC | AXL overexpression, loss of E-cadherin | Sensitive | Resistant | - | - |
| H1975 | NSCLC | EGFR T790M mutation | Sensitive | Resistant | - | - |
| MET-overexpressing NSCLC & Gastric Cancer cell lines | NSCLC, Gastric | MET amplification | Sensitive | Resistant | - | - |
| MDA-MB-468 | Breast Cancer | EGFR-overexpressing, HER2-negative | Sensitive | - | - | - |
| BT-474 | Breast Cancer | HER2-positive | Sensitive | - | Sensitive | - |
Deciphering the Mechanism: How this compound Tackles Resistance
The unique advantage of this compound lies in its ability to disrupt multiple signaling nodes simultaneously. This integrated approach prevents the cancer cells from effectively rewiring their signaling networks to bypass the effects of a single-targeted agent.
Figure 1: this compound's multi-targeting approach to overcoming TKI resistance.
Experimental Corner: Protocols for Assessing Cross-Resistance
The following provides a generalized overview of the methodologies employed in the studies cited to evaluate the cross-resistance profile of this compound.
Cell Culture and Proliferation Assays
-
Cell Lines: A panel of human cancer cell lines, including those with known resistance mutations (e.g., HCC827, H1975, and erlotinib-resistant derivatives), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, erlotinib, lapatinib, or vorinostat for a specified duration (typically 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as the sulforhodamine B (SRB) assay or MTT assay. The absorbance is read using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the inhibitors for a specified time, after which they are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated EGFR, total EGFR, phosphorylated MET, total MET, AXL, E-cadherin, and histone H3). This is followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: A generalized workflow for evaluating TKI cross-resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I first-in-human study of this compound, a multitargeted inhibitor of HDACs, EGFR, and HER2 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
CUDC-101 Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-101 is a multi-targeted small molecule inhibitor designed to simultaneously block the activity of histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2] This multi-pronged approach holds promise for overcoming the complexities of cancer, including drug resistance, by targeting multiple critical signaling pathways involved in tumor growth and survival.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a more clinically relevant preclinical model compared to traditional cell line-derived xenografts. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, thus providing a more predictive platform for evaluating novel cancer therapeutics. This guide provides a comparative overview of the efficacy of this compound in preclinical models, with a focus on available data from xenograft studies that closely mimic the patient tumor environment.
Mechanism of Action: A Multi-Targeted Approach
This compound's efficacy stems from its ability to concurrently inhibit three key classes of cancer-driving proteins:
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can drive cell proliferation, survival, and metastasis. This compound directly inhibits EGFR signaling.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Similar to EGFR, HER2 is another receptor tyrosine kinase implicated in the growth and spread of various cancers. This compound also targets and inhibits HER2 activity.
By targeting these three pathways simultaneously, this compound aims to deliver a more potent anti-cancer effect and potentially overcome resistance mechanisms that can arise from single-agent therapies.
Efficacy of this compound in Xenograft Models
While direct comparative studies of this compound in patient-derived xenograft (PDX) models are limited in publicly available literature, numerous studies have demonstrated its efficacy in various xenograft models, which provide valuable insights into its potential clinical utility.
| Cancer Type | Xenograft Model | Treatment | Key Findings |
| Anaplastic Thyroid Cancer | Metastatic Mouse Model | This compound | Significantly inhibited tumor growth and metastases, and prolonged survival.[2][3] |
| Multiple Myeloma | MM Xenograft (ARP-1 cells) | This compound (30 mg/kg, daily) | Significantly inhibited tumor growth and reduced tumor weight compared to vehicle control.[4] |
| Non-Small Cell Lung Cancer (NSCLC) | H358 (erlotinib-sensitive) | This compound | Dose-dependent inhibition of tumor growth.[5] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 (erlotinib-resistant) | This compound | Potent inhibition of tumor growth.[5] |
| Breast Cancer | MDA-MB-468 (lapatinib-resistant, HER2-negative, EGFR-overexpressing) | This compound | Produced significant tumor regression.[5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL-27 (EGFR-overexpressing) | This compound | Produced significant tumor regression.[5] |
| Colorectal Cancer | HCT116 (K-ras mutant) | This compound | Inhibited tumor growth.[5] |
| Pancreatic Cancer | HPAC (EGFR/HER2-expressing) | This compound | Inhibited tumor growth.[5] |
| Liver Cancer | Hep-G2 | This compound (120 mg/kg/day) | Induced tumor regression and was more efficacious than vorinostat at an equimolar dose.[5] |
Experimental Protocols
Below is a generalized experimental protocol for evaluating the efficacy of this compound in a patient-derived xenograft model, based on common practices in the field.
1. PDX Model Establishment and Expansion
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approval.
-
Implantation: A small fragment of the viable tumor tissue (typically 2-3 mm³) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD-SCID or NSG).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested, sectioned, and re-implanted into new cohorts of mice for expansion. Early passages (typically P2-P5) are used for efficacy studies to maintain the fidelity of the original tumor.
2. Efficacy Study
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Tumor fragments from an established and characterized PDX line are subcutaneously implanted into the flank of each mouse.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration:
-
This compound Group: this compound is administered at a predetermined dose and schedule (e.g., 30 mg/kg, daily, via intraperitoneal injection).[4]
-
Control Group: A vehicle control is administered following the same schedule as the treatment group.
-
Comparator Drug Group(s): If applicable, other therapeutic agents are administered according to established protocols.
-
-
Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumors are then excised and weighed. A portion of the tumor tissue may be flash-frozen for molecular analysis or fixed in formalin for immunohistochemistry.
References
- 1. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of Cudc-101 and Gefitinib: A Guide for Researchers
In the landscape of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC), understanding the nuances of different therapeutic agents is paramount for advancing research and drug development. This guide provides a detailed comparative analysis of two prominent tyrosine kinase inhibitors: Cudc-101, a multi-targeted inhibitor, and gefitinib, a first-generation epidermal growth factor receptor (EGFR) inhibitor. This comparison focuses on their mechanisms of action, pre-clinical efficacy, and the experimental methodologies used to evaluate their performance.
Mechanism of Action: A Tale of Two Inhibitors
Gefitinib operates as a selective inhibitor of the EGFR tyrosine kinase.[1][2][3] By binding to the ATP-binding site of the EGFR's intracellular domain, it blocks the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2] Its efficacy is most pronounced in tumors harboring activating mutations in the EGFR gene.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. The following tables summarize the IC50 values for this compound and gefitinib across various cancer cell lines, including those with different EGFR mutation statuses and sensitivities to gefitinib.
Table 1: Comparative IC50 Values of this compound and Gefitinib in EGFR-Mutant and Gefitinib-Sensitive NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Gefitinib IC50 (µM) | Reference |
| HCC827 | Exon 19 deletion | Not explicitly stated in direct comparison | 0.013 | [1] |
| PC-9 | Exon 19 deletion | Not explicitly stated in direct comparison | 0.077 | [1] |
| H3255 | L858R | Not explicitly stated in direct comparison | 0.003 | [9] |
| 11-18 | Not specified | Not explicitly stated in direct comparison | 0.39 | [9] |
Table 2: Comparative IC50 Values of this compound and Gefitinib in Gefitinib-Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | This compound IC50 (µM) | Gefitinib IC50 (µM) | Reference |
| H1975 | L858R, T790M | Secondary EGFR mutation | Effective (qualitative) | > 4 | [8] |
| H1650 | Exon 19 deletion | Not specified | Not explicitly stated in direct comparison | > 4 | [1] |
| HCC827-GR | Exon 19 deletion | Acquired Resistance | Not explicitly stated in direct comparison | > 5 | [10] |
| PC-9-GR | Exon 19 deletion | Acquired Resistance | Not explicitly stated in direct comparison | > 5 | [10] |
Table 3: IC50 Values of this compound in Various Other Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not specified | [11] |
| MDA-MB-231 | Breast Cancer | Not specified | [11] |
| 8505c | Anaplastic Thyroid Cancer | 0.15 | [4] |
| C-643 | Anaplastic Thyroid Cancer | 1.66 | [4] |
| SW-1736 | Anaplastic Thyroid Cancer | 1.66 | [4] |
In Vivo Antitumor Activity
Preclinical in vivo studies using xenograft models provide crucial insights into the therapeutic potential of anticancer agents.
Gefitinib: In athymic nude mice bearing gefitinib-sensitive NSCLC xenografts (e.g., H322), treatment with gefitinib (60 mg/kg, i.p., daily 5/7 days for 4 weeks) resulted in significant tumor growth delay.[12] However, in gefitinib-resistant models (e.g., H157), no significant tumor growth delay was observed.[12] In a cisplatin-resistant NSCLC model (H358R), gefitinib treatment demonstrated a greater anti-tumor effect compared to the parental H358 cell line.[13] Studies in C57BL/6 and FVB/N mice have also been conducted to evaluate gefitinib-induced skin adverse reactions.[14]
This compound: this compound has demonstrated broad antitumor activity in various xenograft models.[5] In an in vivo mouse model of metastatic anaplastic thyroid cancer, this compound inhibited tumor growth and metastases, leading to a significant prolongation of survival.[4] This effect was associated with increased histone H3 acetylation and reduced survivin expression in the tumors.[4]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by gefitinib and this compound.
Caption: Gefitinib's mechanism of action targeting the EGFR signaling pathway.
Caption: this compound's multi-targeted inhibition of EGFR, HER2, and HDAC pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of this compound and gefitinib.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or gefitinib and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15][16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 650 nm.[15]
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Typical antibody dilutions range from 1:1000.[17][18][19][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of drugs in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or BALB/c nude mice) for tumor cell implantation.[13][21]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Drug Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer this compound or gefitinib via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic Analysis: Tumors can be processed for further analysis, such as immunohistochemistry or western blotting, to assess target modulation.
Conclusion
This comparative analysis highlights the distinct mechanistic profiles and preclinical efficacy of this compound and gefitinib. While gefitinib remains a cornerstone in the treatment of EGFR-mutant NSCLC, its efficacy is often limited by the development of resistance. This compound, with its multi-targeted approach of inhibiting EGFR, HER2, and HDACs, presents a promising strategy to overcome such resistance. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into these and other targeted therapies. The continued exploration of multi-targeting agents like this compound may pave the way for more durable and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential advantages of this compound, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CUDC-101 and Lapatinib for HER2-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two Kinase Inhibitors
In the landscape of targeted therapies for HER2-positive breast cancer, lapatinib has been an established player, while CUDC-101 has emerged as a novel multi-targeted agent. This guide provides a comprehensive comparison of this compound and lapatinib, focusing on their mechanisms of action, preclinical efficacy, and clinical data. While direct head-to-head clinical trials are not yet available, this guide synthesizes existing data to offer a valuable resource for researchers and drug development professionals.
At a Glance: this compound vs. Lapatinib
| Feature | This compound | Lapatinib |
| Primary Targets | HDAC, EGFR, HER2 | EGFR, HER2 |
| Mechanism of Action | Dual inhibition of receptor tyrosine kinases and histone deacetylases | Reversible dual tyrosine kinase inhibitor |
| Key Differentiator | Additional HDAC inhibition may overcome resistance mechanisms | Established clinical efficacy in combination therapies |
| Administration | Intravenous | Oral |
Preclinical Performance: A Quantitative Comparison
The preclinical activity of this compound and lapatinib has been evaluated in various HER2-positive breast cancer cell lines. The following tables summarize their inhibitory concentrations (IC50) and effects on cell viability. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| This compound | HDAC | 4.4 | [1] |
| EGFR | 2.4 | [1] | |
| HER2 | 15.7 | [1] | |
| BT-474 | 40 | [2] | |
| SK-BR-3 | 80 | [2] | |
| Lapatinib | EGFR | 10.8 | N/A |
| HER2 | 9.2 | N/A | |
| BT-474 | 25 - 46 | [3][4] | |
| SK-BR-3 | 32 - 79 | [3][4] |
Table 2: Preclinical Efficacy in HER2-Positive Breast Cancer Models
| Compound | Model System | Key Findings | Reference |
| This compound | BT-474 xenograft | Tumor growth inhibition | [2] |
| Lapatinib-resistant (HER2-negative) MDA-MB-468 xenograft | Significant tumor regression | [5] | |
| Lapatinib | BT-474 xenograft | Tumor growth inhibition | N/A |
| SK-BR-3 xenograft | Tumor growth inhibition | N/A |
Mechanism of Action: A Tale of Two Inhibitors
This compound and lapatinib both target the HER2 signaling pathway, but this compound possesses a unique, additional mechanism of action through its inhibition of histone deacetylases (HDACs).
This compound: A Multi-Pronged Attack
This compound is a first-in-class small molecule that simultaneously targets HDAC, EGFR (Epidermal Growth Factor Receptor), and HER2.[1][2] This multi-targeted approach is designed to not only block the primary drivers of HER2-positive breast cancer but also to counteract potential resistance mechanisms.[2] HDAC inhibition can lead to the re-expression of tumor suppressor genes and induce apoptosis.
Lapatinib: A Focused Dual-Target Approach
Lapatinib is a reversible dual tyrosine kinase inhibitor that targets both EGFR and HER2.[6] By binding to the intracellular ATP-binding site of these receptors, lapatinib blocks their activation and downstream signaling through the PI3K/Akt and MAPK pathways, thereby inhibiting cell proliferation and survival.[6]
Clinical Insights: Safety and Efficacy
This compound
A first-in-human Phase 1 clinical trial of this compound was conducted in patients with advanced solid tumors. The study established a maximum tolerated dose (MTD) and showed preliminary antitumor activity.[4][7]
| Parameter | Value | Reference |
| Study Population | 25 patients with advanced solid tumors | [4][7] |
| Dose Escalation | 75-300 mg/m²/day | [4][7] |
| Maximum Tolerated Dose (MTD) | 275 mg/m² | [4][7] |
| Common Adverse Events (Grade 1/2) | Nausea, fatigue, vomiting, dyspnea, pyrexia, dry skin | [4][7] |
| Dose-Limiting Toxicities (DLTs) | Grade 2 serum creatinine elevation, pericarditis (at 300 mg/m²) | [4][7] |
| Preliminary Efficacy | 1 partial response (gastric cancer), 6 stable disease | [4][7] |
Lapatinib
Lapatinib has been extensively studied in numerous clinical trials for HER2-positive breast cancer, both as a monotherapy and in combination with other agents.
| Trial (Combination) | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Lapatinib + Capecitabine | Previously treated with anthracyclines, taxanes, and trastuzumab | 8.4 months (vs. 4.4 months with capecitabine alone) | 22% (vs. 14% with capecitabine alone) | N/A |
| NeoALTTO (Neoadjuvant Lapatinib + Trastuzumab) | HER2-positive early breast cancer | N/A | Pathological Complete Response (pCR): 51.3% | N/A |
| EPHOS-B (Neoadjuvant Lapatinib + Trastuzumab) | Operable HER2-positive breast cancer | N/A | pCR: 11%, Minimal Residual Disease (MRD): 17% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies of this compound and lapatinib.
This compound: In Vitro and In Vivo Studies (Lai et al., 2010)
-
Cell Lines and Culture: HER2-positive human breast cancer cell lines (e.g., BT-474, SK-BR-3) were cultured in appropriate media supplemented with fetal bovine serum.[2]
-
Cell Viability Assay: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the ATPlite assay, which measures ATP levels as an indicator of metabolically active cells.[5]
-
Western Blot Analysis: Treated cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against phosphorylated HER2, phosphorylated EGFR, and acetylated histone H3 to assess target inhibition.[2]
-
Xenograft Model: Nude mice were subcutaneously injected with BT-474 cells. Once tumors reached a specified size, mice were treated with this compound intravenously. Tumor volumes were measured regularly to evaluate anti-tumor efficacy.[2]
Lapatinib: In Vitro and In Vivo Studies
References
- 1. Final protocol - Lapatinib and Trastuzumab in Combination with an Aromatase Inhibitor for the First-Line Treatment of Metastatic Hormone Receptor-Positive Breast Cancer which Over-Expresses Human Epidermal Growth Factor 2 (HER2): A Systematic Review and Economic Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I first-in-human study of this compound, a multitargeted inhibitor of HDACs, EGFR, and HER2 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CUDC-101: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like CUDC-101 are paramount to ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard chemical safety protocols is essential.[1][2] This guide provides a clear, step-by-step process for the safe disposal of this compound, supplemented with key safety data and a logical workflow to aid in laboratory operations.
Essential Safety and Handling Information
Prior to handling this compound, it is crucial to be familiar with its safety profile and storage requirements. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| CAS Number | 1012054-59-9 | [1][3] |
| Physical State | Crystalline Solid | [2] |
| Storage Temperature | -20°C | [3][4][5][6] |
| Stability | ≥ 4 years (at -20°C) | [3] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
Step-by-Step Disposal Protocol for this compound
While specific disposal guidelines for this compound are not explicitly detailed in available safety data sheets, the following procedure aligns with general best practices for non-hazardous chemical waste disposal in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Containment of Waste:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and CAS number (1012054-59-9).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
3. Decontamination of Work Surfaces:
-
Following any handling or disposal activities, thoroughly decontaminate all work surfaces. Wash the area with soap and water.[2]
4. Consultation with Institutional Guidelines:
-
Before final disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Local and institutional regulations for chemical waste disposal must always be followed.
5. Final Disposal:
-
Transfer the labeled waste containers to your institution's designated chemical waste storage area for collection by a licensed chemical waste management company.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research environment.
This compound is a multi-targeted inhibitor of HDAC, EGFR, and HER2, showing potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.[8] While it is a valuable tool in oncology research, its handling and disposal demand the same level of care as any other laboratory chemical to ensure a safe and compliant research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. This compound, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cudc-101
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cudc-101, a potent multi-targeted inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).[1][2][3] Due to its potential antineoplastic properties, including antiproliferative and pro-apoptotic activities, stringent safety protocols are necessary to minimize exposure risk.[4] While some Safety Data Sheets (SDS) may classify this compound as non-hazardous, its mechanism of action warrants handling it as a potent and potentially hazardous substance.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Handling Solid Compound (Weighing, Aliquoting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), Safety Goggles with Side Shields, N95 Respirator |
| Preparing Stock Solutions | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), Safety Goggles with Side Shields or Face Shield |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat or Disposable Gown |
| Handling Patient Waste or Animal Excreta | Double Nitrile Gloves, Disposable Gown (fluid-resistant), Safety Glasses, Plastic Apron |
| Spill Cleanup | Double Nitrile Gloves (industrial thickness, >0.45mm), Disposable Gown (fluid-resistant), Safety Goggles and Face Shield, N95 Respirator |
Operational Plans
Adherence to standardized operational procedures is crucial for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Open the shipment within a ventilated enclosure, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC).
-
Wear single-use nitrile gloves and a lab coat during unpacking.
-
-
Weighing the Solid Compound:
-
Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure.
-
Wear double nitrile gloves, a disposable gown, and safety goggles. An N95 respirator is recommended to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers. Decontaminate all equipment after use.
-
-
Preparing Stock Solutions:
-
Prepare solutions in a chemical fume hood or BSC.
-
Wear double nitrile gloves, a disposable gown, and a face shield to protect against splashes.
-
This compound is soluble in DMSO.[1]
-
Clearly label the container with the compound name, concentration, date, and appropriate hazard warnings.
-
-
Administering in Cell Culture:
-
Conduct all cell culture work in a Class II BSC.
-
Wear nitrile gloves and a lab coat or disposable gown.
-
Use luer-lock syringes to prevent accidental needle detachment.
-
Change gloves after handling the compound.
-
Spill Management
In the event of a spill, act promptly to contain and decontaminate the area:
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear double nitrile gloves, a disposable gown, safety goggles, a face shield, and an N95 respirator.
-
Contain the Spill: Use absorbent pads or a spill kit to cover and contain the spill, working from the outside in.
-
Clean the Area:
-
For liquid spills, absorb the material with appropriate absorbent pads.
-
For solid spills, carefully cover with damp absorbent material to avoid raising dust.
-
Clean the spill area with a detergent solution (soap and water), followed by a 70% ethanol solution.
-
-
Dispose of Waste: Collect all contaminated materials (absorbent pads, gloves, gown, etc.) in a designated hazardous waste container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated weighing papers or spatulas in a clearly labeled, sealed container.
-
Dispose of the container through a certified hazardous waste management service.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions and contaminated cell culture media, in a designated, leak-proof hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
-
-
Contaminated Lab Supplies:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, serological pipettes, gloves, gowns, cell culture flasks) should be collected in a designated hazardous waste bag or container.
-
Sharps, such as needles and syringes, must be disposed of in a designated "Cytotoxic" or chemically contaminated sharps container.[5]
-
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[1][6]
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired time period (e.g., 48 or 72 hours).[1][6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the media and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Protein Phosphorylation and Acetylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR and the acetylation of histones.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, acetylated histone H3, and total histone H3 overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase and HDAC Activity Assays
Commercially available kits are recommended for these assays. The general workflow is as follows:
-
Assay Preparation: Prepare the necessary reagents, including the kinase or HDAC enzyme, substrate, ATP (for kinase assays), and a series of this compound dilutions.
-
Reaction Incubation: In a microplate, combine the enzyme, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP (for kinase assays) or allowing the HDAC reaction to proceed.[1]
-
Detection: Stop the reaction and add the detection reagent. This may involve measuring fluorescence, luminescence, or absorbance, depending on the kit.[1]
-
Data Analysis: Measure the signal using a microplate reader and calculate the IC50 value of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual inhibition of HDAC and EGFR signaling with this compound induces potent suppression of tumor growth and metastasis in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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